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  • Product: N-(2-oxoheptan-3-yl)acetamide
  • CAS: 30057-76-2

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Foundational

An In-depth Technical Guide to N-(2-oxoheptan-3-yl)acetamide: Synthesis, Structure, and Predicted Properties

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(2-oxoheptan-3-yl)acetamide, a molecule of interest in organic synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-oxoheptan-3-yl)acetamide, a molecule of interest in organic synthesis and potential pharmaceutical development. Due to a lack of extensive published experimental data for this specific compound, this guide leverages established chemical principles and data from structurally analogous compounds to offer valuable insights. The following sections detail the chemical structure, predicted physical properties, a plausible synthetic route based on the Dakin-West reaction with a detailed experimental protocol, and predicted spectroscopic characteristics. This document serves as a foundational resource for researchers intending to synthesize, characterize, and explore the applications of N-(2-oxoheptan-3-yl)acetamide.

Chemical Structure and Nomenclature

N-(2-oxoheptan-3-yl)acetamide is a unique organic molecule that incorporates both a ketone and an amide functional group. Its systematic IUPAC name is N-(2-oxoheptan-3-yl)acetamide. The presence of these functional groups suggests a rich chemical reactivity and the potential for various intermolecular interactions, which are critical for its physical properties and biological activity.

The core structure consists of a seven-carbon heptane chain with a ketone group at the second position and an acetamide group at the third position. The acetamide functionality introduces a nitrogen atom and a secondary amide linkage, which can participate in hydrogen bonding.

Key Structural Features:

  • α-Acetamido Ketone Moiety: The central feature of the molecule is the acetamido group attached to the carbon alpha to the ketone. This structural motif is found in various biologically active compounds.

  • Heptanoyl Backbone: The seven-carbon chain provides a lipophilic character to the molecule.

  • Chiral Center: The carbon at the third position (C3) is a chiral center, meaning N-(2-oxoheptan-3-yl)acetamide can exist as a pair of enantiomers.

Below is a 2D representation of the chemical structure of N-(2-oxoheptan-3-yl)acetamide:

Caption: 2D Chemical Structure of N-(2-oxoheptan-3-yl)acetamide

Predicted Physical and Chemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₇NO₂Based on the chemical structure.
Molecular Weight 171.24 g/mol Calculated from the molecular formula.
Appearance White to off-white solidMany similar acetamide derivatives are solids at room temperature.[1]
Melting Point Moderately highThe presence of both a ketone and an amide group allows for strong intermolecular hydrogen bonding, leading to a higher melting point compared to a non-functionalized alkane of similar molecular weight.
Boiling Point HighSignificant hydrogen bonding and dipole-dipole interactions would require a large amount of energy to overcome, resulting in a high boiling point. Decomposition may occur at the boiling point.
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Limited solubility in water and nonpolar solvents (e.g., hexane).The amide and ketone groups provide polarity and hydrogen bonding capabilities, enhancing solubility in polar solvents. The heptyl chain contributes to some nonpolar character, limiting water solubility.
pKa The amide proton (N-H) is weakly acidic, with a predicted pKa in the range of 17-19. The α-proton (at C3) is also weakly acidic due to the adjacent ketone and amide groups.Amide protons are generally not very acidic. The α-proton's acidity is enhanced by the electron-withdrawing effects of the carbonyl groups.
LogP (Octanol-Water Partition Coefficient) Moderately lipophilicThe heptyl chain contributes significantly to the lipophilicity of the molecule, while the polar amide and ketone groups decrease it. The overall balance suggests moderate lipophilicity.

Plausible Synthetic Route: The Dakin-West Reaction

A highly effective and well-established method for the synthesis of α-acetamido ketones is the Dakin-West reaction.[2][3][4][5] This reaction transforms an α-amino acid into an α-acetamido ketone using an acid anhydride and a base, typically pyridine.[4] For the synthesis of N-(2-oxoheptan-3-yl)acetamide, the starting material would be the corresponding α-amino acid, 2-aminoheptanoic acid.

The reaction proceeds through the formation of an oxazolone (azlactone) intermediate, which is then acylated and subsequently undergoes ring-opening and decarboxylation to yield the final product.[2][4]

Dakin_West_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products 2-Aminoheptanoic_Acid 2-Aminoheptanoic Acid Mixed_Anhydride Mixed Anhydride 2-Aminoheptanoic_Acid->Mixed_Anhydride Acylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixed_Anhydride Pyridine Pyridine (Base) Acylated_Oxazolone Acylated Oxazolone Pyridine->Acylated_Oxazolone Oxazolone Oxazolone (Azlactone) Mixed_Anhydride->Oxazolone Cyclization Oxazolone->Acylated_Oxazolone Acylation N-(2-oxoheptan-3-yl)acetamide N-(2-oxoheptan-3-yl)acetamide Acylated_Oxazolone->N-(2-oxoheptan-3-yl)acetamide Ring Opening & Decarboxylation CO2 Carbon Dioxide Acylated_Oxazolone->CO2 Acetic_Acid Acetic Acid Acylated_Oxazolone->Acetic_Acid

Caption: Proposed synthetic workflow for N-(2-oxoheptan-3-yl)acetamide via the Dakin-West Reaction.

Detailed Experimental Protocol (Prophetic)

This protocol is a prophetic example based on the general procedure for the Dakin-West reaction and should be optimized for the specific substrate.

Materials:

  • 2-Aminoheptanoic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2-aminoheptanoic acid (1 equivalent).

  • Addition of Reagents: Under a nitrogen atmosphere, add anhydrous toluene followed by anhydrous pyridine (3-5 equivalents). Stir the suspension until the amino acid is well-dispersated.

  • Acylation: Slowly add acetic anhydride (3-5 equivalents) to the stirred suspension. The addition may be exothermic, so it is advisable to use an ice bath to maintain the temperature below 30 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 1 M hydrochloric acid to neutralize the pyridine.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-(2-oxoheptan-3-yl)acetamide.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for N-(2-oxoheptan-3-yl)acetamide based on its functional groups. These predictions can aid in the identification and characterization of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Amide Proton (N-H): A broad singlet or a doublet (due to coupling with the adjacent C-H) is expected in the region of δ 6.0-8.0 ppm.

  • α-Proton (CH-N): A multiplet (likely a quartet or doublet of quartets) is expected in the region of δ 4.0-5.0 ppm, coupled to the amide proton and the adjacent methylene protons.

  • Methylene Protons (adjacent to the chiral center): Multiplets are expected in the region of δ 1.2-1.8 ppm.

  • Methyl Protons (acetyl group): A sharp singlet is expected around δ 2.0-2.2 ppm.

  • Methyl Protons (heptanoyl chain): A triplet is expected around δ 0.9 ppm.

  • Other Methylene Protons (heptanoyl chain): Multiplets are expected in the region of δ 1.2-1.6 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
  • Ketone Carbonyl (C=O): A signal is expected in the downfield region of δ 200-210 ppm.

  • Amide Carbonyl (C=O): A signal is expected in the region of δ 169-172 ppm.

  • α-Carbon (CH-N): A signal is expected in the region of δ 55-65 ppm.

  • Methyl Carbon (acetyl group): A signal is expected around δ 23 ppm.

  • Carbons of the Heptanoyl Chain: Signals are expected in the aliphatic region of δ 14-40 ppm.

IR (Infrared) Spectroscopy
  • N-H Stretch: A moderate to strong absorption band is expected around 3300 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1715 cm⁻¹.

  • C=O Stretch (Amide I band): A strong, sharp absorption band is expected around 1650 cm⁻¹.

  • N-H Bend (Amide II band): A moderate absorption band is expected around 1550 cm⁻¹.

  • C-H Stretches (aliphatic): Multiple sharp absorption bands are expected in the region of 2850-2960 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 171.24).

  • Fragmentation Pattern: Common fragmentation patterns would likely involve the cleavage of the C-C bond between the ketone and the α-carbon, as well as the loss of the acetamido group or the butyl side chain.

Applications and Future Directions

While the specific biological activities of N-(2-oxoheptan-3-yl)acetamide have not been reported, the α-acetamido ketone scaffold is present in a variety of compounds with interesting pharmacological properties. For instance, some N-acyl-α-amino ketones have shown potential as enzyme inhibitors and are being explored in drug discovery.[6]

Future research on N-(2-oxoheptan-3-yl)acetamide could involve:

  • Synthesis and Characterization: The first crucial step is the actual synthesis and thorough characterization of the molecule to confirm the predicted properties.

  • Biological Screening: The compound could be screened for a variety of biological activities, including as an antimicrobial, antiviral, or enzyme inhibitory agent.

  • Analogue Synthesis: The synthesis of a library of related compounds with variations in the alkyl chain length and the acyl group could lead to the discovery of molecules with enhanced activity.

Conclusion

N-(2-oxoheptan-3-yl)acetamide represents a molecule with interesting structural features and untapped potential. This technical guide, by providing a detailed structural analysis, predicted properties, and a plausible synthetic route, aims to facilitate further research into this compound. The Dakin-West reaction offers a reliable method for its synthesis, and the predicted spectroscopic data will be invaluable for its characterization. It is our hope that this guide will serve as a catalyst for the exploration of N-(2-oxoheptan-3-yl)acetamide and its potential applications in the chemical and pharmaceutical sciences.

References

  • Dakin, H. D.; West, R. A General Reaction of Amino Acids. J. Biol. Chem.1928, 78 (1), 91–104.
  • Buchanan, G. L. The Dakin–West reaction. Chem. Soc. Rev.1988, 17, 91-109.
  • Apostol, T.-V.; et al.
  • Wikipedia contributors. Dakin–West reaction. Wikipedia, The Free Encyclopedia. [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetic and Metabolic Profiling of N-(2-oxoheptan-3-yl)acetamide

Abstract The journey of a novel chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent on a thorough understanding of its interaction with the biological system. This technical guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent on a thorough understanding of its interaction with the biological system. This technical guide provides a comprehensive framework for elucidating the pharmacokinetic profile and metabolic pathways of N-(2-oxoheptan-3-yl)acetamide, a representative novel acetamide derivative. As direct experimental data for this specific compound is not available in the public domain, this document serves as a strategic guide for researchers, scientists, and drug development professionals. It outlines the predictive methodologies, experimental designs, and analytical strategies required to characterize the absorption, distribution, metabolism, and excretion (ADME) of this and structurally related compounds. By integrating established principles of drug metabolism with state-of-the-art analytical techniques, this guide offers a robust, field-proven approach to generating the critical data necessary for advancing NCEs through the development pipeline.

Introduction: The Imperative of Early ADME Profiling

The success of a drug candidate is intrinsically linked to its pharmacokinetic (PK) properties, which govern its concentration-time profile in the body and, consequently, its efficacy and safety. Early and comprehensive assessment of a compound's ADME characteristics is paramount to de-risk drug development programs, enabling informed lead optimization and candidate selection. Understanding how a molecule like N-(2-oxoheptan-3-yl)acetamide is absorbed, where it distributes, how it is transformed into metabolites, and the routes of its elimination is fundamental. This guide is structured to walk researchers through the logical progression of studies, from initial in silico and in vitro predictions to definitive in vivo characterization.

Predicted Metabolic Pathways of N-(2-oxoheptan-3-yl)acetamide

The chemical structure of N-(2-oxoheptan-3-yl)acetamide, featuring both an amide and a ketone functional group, suggests several potential avenues for metabolic transformation. The primary metabolic reactions are anticipated to be mediated by hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily and various hydrolases.[1][2]

The principal predicted pathways include:

  • Amide Hydrolysis: This is a common metabolic route for acetamide-containing compounds, catalyzed by amidase enzymes, leading to the cleavage of the amide bond to form acetic acid and 3-aminoheptan-2-one.[2][3][4]

  • Ketone Reduction: The ketone group is susceptible to reduction by carbonyl-reducing enzymes, such as aldo-keto reductases (AKRs), to form a secondary alcohol metabolite, N-(2-hydroxyheptan-3-yl)acetamide.[5]

  • Oxidative Metabolism (CYP-Mediated): The alkyl chain of the heptanone moiety is a likely site for oxidation by CYP enzymes. This can result in a variety of hydroxylated metabolites. N-dealkylation, another CYP-mediated reaction, is also a possibility, although typically less common for secondary amides compared to tertiary amides.[6][7]

These predicted pathways provide a foundational hypothesis for guiding the search for and identification of metabolites in subsequent experimental studies.

Metabolic Pathways of N-(2-oxoheptan-3-yl)acetamide N-(2-oxoheptan-3-yl)acetamide N-(2-oxoheptan-3-yl)acetamide Acetic Acid + 3-Aminoheptan-2-one Acetic Acid + 3-Aminoheptan-2-one N-(2-oxoheptan-3-yl)acetamide->Acetic Acid + 3-Aminoheptan-2-one Amide Hydrolysis (Amidases) N-(2-hydroxyheptan-3-yl)acetamide N-(2-hydroxyheptan-3-yl)acetamide N-(2-oxoheptan-3-yl)acetamide->N-(2-hydroxyheptan-3-yl)acetamide Ketone Reduction (AKRs) Hydroxylated Metabolites Hydroxylated Metabolites N-(2-oxoheptan-3-yl)acetamide->Hydroxylated Metabolites Oxidation (CYP450)

Caption: Predicted primary metabolic pathways for N-(2-oxoheptan-3-yl)acetamide.

In Vitro Metabolism: First Experimental Insights

In vitro systems are indispensable for the initial characterization of a compound's metabolic fate in a controlled environment.[8] These assays are cost-effective, have high throughput, and provide critical information on metabolic stability and the enzymes involved.[1][9]

Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of N-(2-oxoheptan-3-yl)acetamide by Phase I enzymes, primarily CYPs.

Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

  • Incubation: The test compound is added to the microsome suspension.

  • Reaction Initiation: The reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[10][11]

Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification in Hepatocytes

Objective: To identify the major metabolites produced by both Phase I and Phase II enzymes in a whole-cell system.

Protocol:

  • Cell Culture: Cryopreserved human hepatocytes are thawed and plated in collagen-coated plates.

  • Incubation: After cell attachment, the medium is replaced with a fresh medium containing N-(2-oxoheptan-3-yl)acetamide at a relevant concentration.

  • Sample Collection: Aliquots of the cell culture medium and cell lysates are collected at various time points.

  • Sample Preparation: Samples are extracted to isolate the parent compound and its metabolites.

  • Analysis: The extracts are analyzed using high-resolution LC-MS/MS to detect and identify potential metabolites.[12][13]

Data Interpretation: The mass-to-charge ratio (m/z) and fragmentation patterns of the detected metabolites are compared to those predicted to elucidate their structures.

In Vitro Metabolism Workflow cluster_0 Metabolic Stability cluster_1 Metabolite Identification Microsomes Microsomes Incubation_NADPH Incubation with NADPH Microsomes->Incubation_NADPH LCMS_Quant LC-MS/MS Quantification Incubation_NADPH->LCMS_Quant CLint Calculate CLint LCMS_Quant->CLint Hepatocytes Hepatocytes Incubation_Cells Incubation with Compound Hepatocytes->Incubation_Cells LCMS_ID High-Res LC-MS/MS Analysis Incubation_Cells->LCMS_ID Metabolite_Structures Elucidate Structures LCMS_ID->Metabolite_Structures

Caption: Experimental workflow for in vitro metabolism studies.

In Vivo Pharmacokinetics: Characterization in a Biological System

In vivo studies in animal models are essential to understand the complete ADME profile of a drug candidate in a complex biological system.[14][15][16] Rodent models, such as rats, are commonly used in early-stage drug development.[17][18]

Study Design for a Rodent PK Study

Objective: To determine the key pharmacokinetic parameters of N-(2-oxoheptan-3-yl)acetamide following intravenous and oral administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are used. Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: The compound is administered as a bolus injection.

    • Oral (PO) Group: The compound is administered by oral gavage.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Urine and feces are collected over 24 hours in metabolic cages.

  • Sample Processing: Blood samples are processed to plasma. All samples are stored at -80°C until analysis.

  • Bioanalysis: The concentration of the parent drug and major metabolites in plasma, urine, and feces is quantified using a validated LC-MS/MS method.[19]

Data Analysis and Key Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis to determine the following key parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

This data provides a comprehensive picture of the drug's behavior in vivo, informing on its absorption, distribution, and elimination characteristics.

Analytical Methodology: The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[10][11][20]

Method Development and Validation

A robust LC-MS/MS method involves:

  • Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to remove interferences from the biological matrix.[10]

  • Chromatographic Separation: A suitable HPLC or UHPLC column and mobile phase are chosen to achieve good separation of the analyte and its metabolites from endogenous components.

  • Mass Spectrometric Detection: The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantification, which provides high specificity.[11] For metabolite identification, high-resolution mass spectrometry is employed.[12][21]

The method must be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, linearity, and stability.[11]

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to characterizing the pharmacokinetics and metabolic pathways of a novel acetamide compound, exemplified by N-(2-oxoheptan-3-yl)acetamide. By following the proposed workflow—from predictive modeling and in vitro assays to in vivo studies and advanced analytical characterization—researchers can generate a comprehensive ADME dataset. This information is critical for making informed decisions in drug development, optimizing lead compounds, and ultimately increasing the probability of success for new therapeutic agents. The principles and protocols described herein are broadly applicable to the preclinical assessment of a wide range of NCEs.

References

  • Dunn, W. B., Broadhurst, D., Begley, P., Zelena, E., Francis-McIntyre, S., Anderson, N., Brown, M., Knowles, J. D., Halsall, A., Haselden, J. N., Nicholls, A. W., Wilson, I. D., Kell, D. B., & Goodacre, R. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature Protocols, 6(7), 1060–1083. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10, 277. [Link]

  • El Orche, A. (2026). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

  • Mithani, S., Sangha, J., & Komer, L. (2017). Predicting novel metabolic pathways through subgraph mining. Bioinformatics, 33(24), 3917-3925. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • General Metabolics. (n.d.). LC-MS/MS Metabolite Targeting. Retrieved from [Link]

  • Marques, C., I. Correia, J., & Antunes, F. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

  • Riva, A., D'Urso, A., & Gatti, M. (2021). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. Bioanalysis, 13(12), 969-980. [Link]

  • Jia, W., Li, F., & Wang, X. (2021). Review of Machine Learning Methods for the Prediction and Reconstruction of Metabolic Pathways. Frontiers in Bioengineering and Biotechnology, 9, 680492. [Link]

  • Patsnap. (2025, May 9). How Does LC-MS Identify Proteins and Metabolites? Patsnap Synapse. [Link]

  • MetwareBio. (2026, February 27). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. [Link]

  • Muddiman, D. C., & Glish, G. L. (2012, December 18). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. European Pharmaceutical Review. [Link]

  • Cuperlovic-Culf, M., & Culf, A. (2021). Predicting pathways for old and new metabolites through clustering. arXiv. [Link]

  • Gao, J., Ellis, L. B., & Wunschel, D. S. (2010). Metabolic Pathway Predictions for Metabolomics: A Molecular Structure Matching Approach. Bioinformatics and Biology Insights, 4, 21-34. [Link]

  • Kumar, P., & Singh, S. (2026, January 19). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. ResearchGate. [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Chemistry LibreTexts. (2016, February 28). 13.9: Hydrolysis of Amides. [Link]

  • ResearchGate. (n.d.). Mechanism of N-dealkylation metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Previous methods to N‐dealkylate tertiary amides and the new route disclosed. Retrieved from [Link]

  • ResearchGate. (2023, March 17). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]

  • Hall, L. R., & Hanzlik, R. P. (1991). N-dealkylation of tertiary amides by cytochrome P-450. Xenobiotica, 21(9), 1127-1138. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Rouch, C., et al. (2011). Metabolism of N-methyl-amide by cytochrome P450s: formation and characterization of highly stable carbinol-amide intermediate. Journal of the American Chemical Society, 133(23), 9034-9041. [Link]

  • Klotz, U., & Maier, K. (1983). Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond. Arzneimittelforschung, 33(7), 980-982. [Link]

  • ResearchGate. (n.d.). The Hydrolysis of Amide. Retrieved from [Link]

  • Zhang, Z., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(8), 2743-2749. [Link]

  • Zhang, Z., et al. (2002). Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. Biochemistry, 41(8), 2743-2749. [Link]

  • MDPI. (2022, May 20). N-Dealkylation of Amines. [Link]

  • Nam, I., et al. (2018). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Angewandte Chemie International Edition, 57(42), 13864-13868. [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Hanzlik, R. P., & Cashman, J. R. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical Research in Toxicology, 25(9), 1898-1905. [Link]

  • Deranged Physiology. (2024, December 13). Acetazolamide. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Acetamide? Patsnap Synapse. [Link]

  • SciSpace. (n.d.). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • Hanzlik, R. P., & Cashman, J. R. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical Research in Toxicology, 25(9), 1898-1905. [Link]

  • Hall, L. R., & Hanzlik, R. P. (2008, September 22). N-Dealkylation of tertiary amides by cytochrome P-450. Xenobiotica. [Link]

  • SlideShare. (n.d.). Acetamide. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of N-methyl-amide by cytochrome P450s. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(13), 8859-8883. [Link]

  • ResearchGate. (n.d.). Structures of α-ketoamides 110−118 developed by Zhang et al. 193. Retrieved from [Link]

  • MDPI. (2024, May 24). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. [Link]

  • Wikipedia. (n.d.). Ketone bodies. Retrieved from [Link]

Sources

Exploratory

A Strategic and Methodological Guide to Establishing the In Vivo Toxicity and Safety Profile of N-(2-oxoheptan-3-yl)acetamide

Disclaimer: N-(2-oxoheptan-3-yl)acetamide is a novel chemical entity for which no public in vivo toxicity or safety data currently exists. This technical guide, therefore, serves as a comprehensive methodological framewo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: N-(2-oxoheptan-3-yl)acetamide is a novel chemical entity for which no public in vivo toxicity or safety data currently exists. This technical guide, therefore, serves as a comprehensive methodological framework. It outlines the strategic, phased approach and detailed protocols required to rigorously establish the safety profile of this, or a structurally similar, compound in alignment with international regulatory standards.

Introduction: Charting the Path for a Novel Chemical Entity

The journey of a new chemical entity (NCE) from discovery to potential application is critically dependent on a thorough characterization of its safety profile. For a novel compound such as N-(2-oxoheptan-3-yl)acetamide, a molecule featuring a beta-keto amide structure, understanding its potential for systemic toxicity is paramount. This guide provides drug development professionals and researchers with a strategic roadmap for conducting a comprehensive in vivo toxicity assessment. The narrative follows a logical, tiered progression of studies, from acute, single-dose assessments to repeated-dose, sub-chronic evaluations. Each described protocol is grounded in internationally accepted guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), ensuring the generation of robust, reliable, and regulatory-compliant data.[1][2] The causality behind each experimental choice—from animal model selection to endpoint analysis—is explained to provide a clear, scientifically-driven framework for decision-making.

Part 1: The Integrated Preclinical Safety Assessment Strategy

A successful preclinical safety program is not a mere checklist of studies but an integrated, iterative process. The strategy begins with broad-stroke assessments to identify potential hazards and progressively refines the investigation to characterize dose-response relationships and identify target organs of toxicity. This tiered approach is designed to be resource-efficient and to adhere to the 3Rs principles (Replacement, Reduction, and Refinement) of animal welfare.[3]

The overall workflow is guided by regulatory frameworks established by agencies like the U.S. Food and Drug Administration (FDA), which advise a tiered strategy beginning with foundational in vitro and acute in vivo studies before proceeding to more complex, longer-duration investigations.[2][4]

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Dose-Response & Target Organ ID cluster_2 Phase 3: Chronic & Specialized Toxicity cluster_3 Phase 4: Long-Term & Reproductive Safety Acute Oral Toxicity Acute Oral Toxicity Dose Range-Finding Dose Range-Finding Acute Oral Toxicity->Dose Range-Finding Provides LD50/ Toxicity Class Genotoxicity Screening Genotoxicity Screening 28-Day Sub-acute Study 28-Day Sub-acute Study Dose Range-Finding->28-Day Sub-acute Study Informs Dose Selection 90-Day Sub-chronic Study 90-Day Sub-chronic Study 28-Day Sub-acute Study->90-Day Sub-chronic Study Refines NOAEL & Target Organs Safety Pharmacology Safety Pharmacology 28-Day Sub-acute Study->Safety Pharmacology Flags Concerns for Vital Functions Chronic Toxicity / Carcinogenicity Chronic Toxicity / Carcinogenicity 90-Day Sub-chronic Study->Chronic Toxicity / Carcinogenicity Informs Chronic Dosing Reproductive & Developmental Reproductive & Developmental 90-Day Sub-chronic Study->Reproductive & Developmental Provides Systemic Toxicity Data

Caption: Phased approach for in vivo toxicity assessment.

Part 2: Acute Oral Toxicity Assessment

The initial step in any in vivo safety program is to determine the compound's acute toxicity following a single dose. This provides critical information on intrinsic toxicity, helps classify the substance for hazard potential, and crucially, guides dose selection for subsequent, longer-term studies.[5]

Causality & Experimental Choice: The OECD provides several validated methods for acute oral toxicity testing, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[5][6][7] For a new chemical entity with an unknown profile, the Acute Toxic Class Method (OECD 423) offers a robust starting point.[8] It uses a minimal number of animals and aims to assign the chemical to a toxicity class based on GHS (Globally Harmonised System) categories rather than calculating a precise LD50, which aligns with modern ethical considerations.[5][8] The use of a single sex, typically females as they are often slightly more sensitive, is a recommended refinement to reduce animal usage.[9]

Experimental Protocol: Acute Toxic Class Method (OECD 423)
  • Animal Selection: Use healthy, young adult nulliparous, non-pregnant female rats of a standard laboratory strain (e.g., Sprague-Dawley or Wistar). Animals should be 8-12 weeks old and acclimatized for at least 5 days.[10]

  • Housing & Conditions: House animals in appropriate conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) with free access to standard laboratory diet and drinking water.[10]

  • Dose Preparation: Prepare N-(2-oxoheptan-3-yl)acetamide in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). The vehicle's toxicological properties should be well-understood.

  • Dosing Procedure:

    • Fast animals overnight prior to dosing.

    • Administer the compound via oral gavage in a single dose. The volume should not exceed 1 mL/100g body weight for aqueous solutions.[5]

    • Select a starting dose from the GHS classification levels: 5, 50, 300, or 2000 mg/kg. For an unknown substance, a starting dose of 300 mg/kg is a common, conservative choice.

    • Dose an initial group of 3 female rats.

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[6]

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic/central nervous system activity, and behavior.[9]

    • Weigh animals just before dosing and at least weekly thereafter.

  • Endpoint & Interpretation: The outcome of the first step determines the next action (stop testing, dose a new group at a higher or lower level) based on the number of mortalities, as prescribed by the OECD 423 guideline.[8]

  • Pathology: At the end of the 14-day observation period, humanely euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).

Data Presentation: Acute Toxicity Findings
Dose (mg/kg)No. of AnimalsMortality (within 14 days)Key Clinical Signs ObservedGross Necropsy FindingsGHS Classification
30030/3Lethargy within 4h, resolved by 24hNo visible abnormalitiesProbable Class 5 or Unclassified
200031/3Severe lethargy, piloerection, ataxiaGastric irritation in decedentProbable Class 4

Part 3: Repeated Dose Sub-chronic Toxicity Assessment

While acute studies reveal immediate hazards, sub-chronic studies are essential for evaluating the effects of repeated exposure over a longer period, which is more representative of potential human exposure scenarios.[1] A 90-day (13-week) study is a cornerstone of regulatory toxicology, designed to identify target organs, characterize the dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL).[1][11]

Causality & Experimental Choice: The OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) is the international standard.[11] The choice of the rat is preferred due to the extensive historical database on its physiological responses, making it a predictive model for human health.[1] Including both sexes is mandatory to identify any sex-specific differences in toxicity. The inclusion of "recovery" groups, which are withdrawn from treatment for a period before sacrifice, is a critical design element to assess the reversibility of any observed toxic effects.

G cluster_0 Study Groups (10 Males, 10 Females per group) cluster_1 Recovery Groups (Optional, from Control & High Dose) G1 Group 1: Vehicle Control Dosing Daily Dosing (90 Days) G1->Dosing G2 Group 2: Low Dose G2->Dosing G3 Group 3: Mid Dose G3->Dosing G4 Group 4: High Dose G4->Dosing G1R Group 1R: Control Recovery G1R->Dosing G4R Group 4R: High Dose Recovery G4R->Dosing Recovery Recovery Sacrifice (e.g., Day 119) G4R->Recovery 28-day no-dosing period Obs Clinical Observations Body Weight Food/Water Intake Dosing->Obs ClinPath Hematology & Clinical Chemistry (e.g., Day 30, 90) Dosing->ClinPath Necropsy Terminal Sacrifice & Necropsy (Day 91) Dosing->Necropsy Histo Organ Weights & Histopathology Necropsy->Histo Recovery->Histo

Caption: Workflow for a 90-day sub-chronic toxicity study.

Experimental Protocol: 90-Day Repeated Dose Study (OECD 408)
  • Animal Selection & Grouping: Use at least 10 male and 10 female rats per group.[1] Randomly assign animals to a minimum of four groups: a vehicle control group and at least three dose level groups (low, mid, high).[12]

  • Dose Selection: Doses should be selected based on acute toxicity and dose range-finding study data. The high dose should elicit signs of toxicity but not mortality exceeding 10%. The low dose should not produce any evidence of toxicity, and the mid-dose should be intermediate.[12]

  • Administration: Administer the test substance orally via gavage daily for 90 days.

  • In-Life Monitoring:

    • Clinical Observations: Conduct detailed observations daily.

    • Body Weight & Food Consumption: Record weekly.

    • Ophthalmology: Conduct examinations prior to dosing and at termination.

    • Clinical Pathology: Collect blood samples (e.g., at termination) for hematology (e.g., CBC, differential) and clinical chemistry (e.g., ALT, AST, BUN, creatinine) analysis. Conduct urinalysis.

  • Terminal Procedures:

    • At the end of the 90-day period, euthanize all animals in the main study groups.

    • Conduct a full gross necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, brain, spleen, adrenal glands).

    • Preserve a comprehensive list of organs and tissues from all animals for histopathological examination.

Data Presentation: Summary of Potential Sub-chronic Findings

Table 1: Hematology & Clinical Chemistry (Day 90)

ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
WBC (10³/µL)8.5 ± 1.28.7 ± 1.49.1 ± 1.512.5 ± 2.1
ALT (U/L)45 ± 848 ± 995 ± 15250 ± 45
Creatinine (mg/dL)0.6 ± 0.10.6 ± 0.10.7 ± 0.21.1 ± 0.3
Statistically significant difference from control (p < 0.05)

Table 2: Organ Weights and Histopathology

OrganDose GroupRelative Weight (% of Body Weight)Key Histopathological Findings
LiverHigh4.5%* (Control: 3.2%)Centrilobular hypertrophy, single-cell necrosis
KidneysHigh0.9%* (Control: 0.7%)Tubular degeneration, protein casts
LiverMid3.8%* (Control: 3.2%)Minimal centrilobular hypertrophy
KidneysMid0.7% (Control: 0.7%)No treatment-related findings
Statistically significant difference from control (p < 0.05)

Part 4: Safety Pharmacology and Genotoxicity

Beyond general toxicity, a comprehensive safety profile requires assessment of specific potential liabilities, including effects on vital organ functions and genotoxic potential.

Safety Pharmacology: The ICH S7A guideline mandates a core battery of tests to investigate effects on the central nervous, cardiovascular, and respiratory systems.[13][14][15] These studies are crucial to identify any undesirable pharmacodynamic properties that could pose a safety risk in humans.[15]

Genotoxicity: A standard battery of in vitro (e.g., Ames test, chromosome aberration) and in vivo tests is required to assess the potential for the compound to induce genetic mutations or chromosomal damage. An in vivo micronucleus assay (OECD 474) is a key component, typically integrated into one of the repeated-dose toxicity studies to reduce animal use.

Conclusion

Establishing the in vivo toxicity and safety profile of a novel compound like N-(2-oxoheptan-3-yl)acetamide is a systematic, multi-faceted endeavor. It requires a tiered and logical progression of studies, from acute hazard identification to detailed characterization in sub-chronic models. By adhering to internationally recognized guidelines and focusing on the scientific rationale behind each experimental design choice, researchers can generate the high-quality, reliable data necessary for robust risk assessment and informed decision-making in the drug development process. The hypothetical data presented herein illustrates the types of endpoints and findings that these studies are designed to uncover, ultimately painting a comprehensive picture of a new chemical's potential impact on biological systems.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000). European Medicines Agency. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • Safety Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]

  • Non-clinical guidelines: pharmacology and safety pharmacology. (n.d.). European Medicines Agency. [Link]

  • OECD Test Guideline 413: Subchronic Inhalation Toxicity: 90-day Study. (2009). National Toxicology Program. [Link]

  • OECD Test Guideline 423. (2001). National Toxicology Program. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022). OECD. [Link]

  • OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (2001). Food and Drug Administration. [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002). OECD. [Link]

  • ICH topic S 7A Safety pharmacology studies for human pharmaceuticals. (2025). Therapeutic Goods Administration (TGA). [Link]

  • OECD 408: 90-day subchronic oral toxicity study in rodents - Blog. (2025). Retrieved from [Link]

  • Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). (n.d.). Slideshare. [Link]

  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. (2025). OECD. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2025). HistologiX. [Link]

  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. (n.d.). Gyan Sanchay. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). Food and Drug Administration. [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017). FDA. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025). Auxochromofours. [Link]

  • An FDA/CDER Perspective on Nonclinical Testing Strategies. (2020). Ovid. [Link]

Sources

Foundational

Physicochemical Profiling of N-(2-oxoheptan-3-yl)acetamide: Molecular Weight and Partition Coefficient (logP) Analysis

Executive Summary In the landscape of rational drug design and synthetic chemistry, the physicochemical properties of an intermediate or active pharmaceutical ingredient (API) dictate its pharmacokinetic viability. N-(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and synthetic chemistry, the physicochemical properties of an intermediate or active pharmaceutical ingredient (API) dictate its pharmacokinetic viability. N-(2-oxoheptan-3-yl)acetamide (CAS: 30057-76-2) is a bifunctional aliphatic compound characterized by a ketone and an acetamide moiety situated on a heptane backbone. This unique structural motif—combining hydrogen-bond donors/acceptors with a flexible lipophilic tail—makes it a valuable scaffold in peptidomimetic synthesis and fragrance chemistry [1].

This technical guide provides a rigorous analysis of two critical parameters for this molecule: Molecular Weight (MW) and the Partition Coefficient (logP) . By moving beyond basic theoretical values, we detail the causal mechanisms behind the analytical protocols required to empirically validate these properties, ensuring self-validating workflows for researchers and drug development professionals.

Structural and Chemical Identity

Before initiating analytical workflows, it is critical to establish the theoretical baseline of the molecule. The balance between the hydrophilic amide/ketone groups and the hydrophobic butyl chain directly influences its partition coefficient.

Table 1: Quantitative Chemical Properties
PropertyValueAnalytical Significance
IUPAC Name N-(2-oxoheptan-3-yl)acetamideDictates structural fragmentation patterns.
CAS Registry Number 30057-76-2Unique identifier for regulatory compliance [1].
Molecular Formula C₉H₁₇NO₂Basis for exact mass calculation.
Average Molecular Weight 171.24 g/mol Used for standard molarity calculations [2].
Monoisotopic Exact Mass 171.1259 DaTarget for High-Resolution Mass Spectrometry.
Calculated LogP (cLogP) ~1.20 - 1.54Indicates moderate lipophilicity, ideal for oral absorption.
SMILES String CCCCC(NC(=O)C)C(=O)CUsed for in silico predictive modeling.

Molecular Weight Validation via HRMS

While the theoretical molecular weight of N-(2-oxoheptan-3-yl)acetamide is easily calculated as 171.24 g/mol , experimental validation is required to confirm structural integrity and rule out synthetic impurities (e.g., incomplete acetylation or oxidation).

Mechanistic Rationale for ESI-HRMS

We employ Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS). The causality behind selecting ESI in positive ion mode (ESI+) is driven by the acetamide group. The carbonyl oxygen of the amide is highly susceptible to protonation in acidic media, efficiently forming the [M+H]+ pseudomolecular ion. A soft ionization technique like ESI prevents the premature thermal degradation of the relatively labile aliphatic ketone before it reaches the mass analyzer.

MS_Workflow Sample Sample Prep 1 µg/mL in MeOH:H2O (0.1% FA) Ionization ESI+ Ionization Formation of [M+H]+ Sample->Ionization Direct Infusion Quad Mass Analyzer TOF / Orbitrap Ionization->Quad Ion Transfer Detection Detection Exact Mass: 172.1332 Da Quad->Detection m/z Separation

High-resolution mass spectrometry (HRMS) workflow for molecular weight validation.

Step-by-Step Protocol: HRMS Determination

Self-Validating System: To ensure trustworthiness, this protocol incorporates an internal lock-mass calibrant to correct for instrument drift in real-time.

  • Sample Preparation: Dissolve 1.0 mg of N-(2-oxoheptan-3-yl)acetamide in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid (FA). Rationale: FA provides the necessary protons for efficient [M+H]+ formation.

  • Instrument Calibration: Infuse a standard calibration mix (e.g., sodium formate or a proprietary tune mix) to ensure mass accuracy is within < 2 ppm.

  • Sample Introduction: Inject 5 µL of the sample into the LC-HRMS system operating at a flow rate of 0.3 mL/min.

  • Data Acquisition: Scan in positive mode (m/z 50 to 500). Monitor for the theoretical [M+H]+ ion at m/z 172.1332 .

  • Isotopic Profiling: Verify the M+1 peak (due to ¹³C natural abundance). For C₉H₁₇NO₂, the M+1 peak should be approximately 10% the intensity of the monoisotopic peak, serving as a secondary structural confirmation.

Partition Coefficient (logP) Profiling

The partition coefficient (logP) is the base-10 logarithm of the ratio of a compound's concentration in a lipophilic phase (1-octanol) to its concentration in a hydrophilic phase (un-ionized water) at equilibrium. For N-(2-oxoheptan-3-yl)acetamide, the estimated cLogP is ~1.2 to 1.5, placing it well within Lipinski’s ideal range for oral bioavailability (logP < 5) [3].

Mechanistic Rationale for the Shake-Flask Method

While High-Performance Liquid Chromatography (HPLC) can estimate logP based on retention times (OECD 117), the Shake-Flask Method (OECD 107) remains the gold standard for compounds with a logP between -2 and 4 [4].

Crucial Causality: The protocol mandates the use of mutually saturated solvents. If dry octanol and pure water are mixed with the analyte, the solvents will dissolve into each other during equilibration (water absorbs ~4% octanol; octanol absorbs ~20% water). This volume shift alters the phase ratio and artificially skews the concentration calculations. Pre-saturating the phases creates a self-validating thermodynamic equilibrium prior to analyte introduction.

LogP_Workflow PhaseSat Phase Saturation Octanol & Buffer (pH 7.4) Addition Analyte Addition Known Concentration PhaseSat->Addition Equilibration Thermodynamic Equilibration Shake 24h at 25°C Addition->Equilibration Separation Phase Separation Centrifugation Equilibration->Separation Quant Quantification HPLC-UV of Both Phases Separation->Quant Calc LogP Calculation log10(C_oct / C_aq) Quant->Calc

Standardized shake-flask methodology for experimental LogP determination.

Step-by-Step Protocol: OECD 107 Shake-Flask Method
  • Solvent Saturation: Stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours. Allow the phases to separate completely in a separatory funnel. Rationale: pH 7.4 ensures the amide remains entirely un-ionized, measuring true logP rather than logD.

  • Stock Preparation: Dissolve a precisely weighed amount of N-(2-oxoheptan-3-yl)acetamide in a small volume of the saturated octanol phase.

  • Equilibration: In a thermostatic shaker set strictly to 25.0 ± 0.1 °C , combine the spiked octanol with the saturated aqueous buffer in three different volume ratios (e.g., 1:1, 1:2, 2:1). Rationale: Partitioning is a temperature-dependent thermodynamic process; testing multiple ratios validates that the compound is not aggregating or forming micelles.

  • Agitation: Shake at 100 rpm for 24 hours.

  • Phase Separation: Centrifuge the mixtures at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample each phase using a syringe (avoiding the interface). Quantify the concentration of N-(2-oxoheptan-3-yl)acetamide in both phases using HPLC-UV (detecting at ~210 nm due to the amide/ketone chromophores).

  • Calculation: Calculate logP using the formula: LogP = log₁₀ (Concentration in Octanol / Concentration in Water)

Pharmacokinetic & Drug Development Implications

Understanding the exact molecular weight (171.24 g/mol ) and the logP (~1.3) of N-(2-oxoheptan-3-yl)acetamide provides critical foresight into its behavior in biological systems:

  • Membrane Permeability: A logP of ~1.3 indicates an optimal balance. It is lipophilic enough to partition into the lipid bilayer of cellular membranes, yet hydrophilic enough to dissolve efficiently in the aqueous environment of the gastrointestinal tract and blood plasma.

  • Ligand Efficiency (LE): With a low molecular weight of 171.24 Da, this scaffold offers high Ligand Efficiency. If developed into an inhibitor or receptor agonist, the binding energy per heavy atom is maximized, leaving ample "molecular real estate" to add functional groups without violating Lipinski's Rule of 5 (MW < 500 Da) [3].

  • Clearance Mechanisms: The presence of the unhindered ketone and the acetamide group provides predictable sites for Phase I metabolism (e.g., reduction of the ketone to a secondary alcohol) and Phase II metabolism (deacetylation followed by conjugation), which is vital for preventing systemic toxicity.

References

  • ChemBuyersGuide. "N-(2-oxoheptan-3-yl)acetamide Formula and Molecular Weight." ChemBuyersGuide. Available at:[Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD iLibrary, 1995. Available at:[Link]

Exploratory

Targeted Covalent Inhibition: Discovery and Early Research on N-(2-oxoheptan-3-yl)acetamide Derivatives

A Technical Whitepaper for Drug Development Professionals Executive Summary The development of targeted covalent inhibitors (TCIs) has experienced a renaissance, moving beyond historical toxicity concerns to yield highly...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The development of targeted covalent inhibitors (TCIs) has experienced a renaissance, moving beyond historical toxicity concerns to yield highly selective therapeutics. Among emerging pharmacophores, the alpha-aminoketone scaffold—specifically N-(2-oxoheptan-3-yl)acetamide and its derivatives—represents a highly tunable class of transition-state analogs. This whitepaper details the mechanistic rationale, structural optimization, and early discovery workflows for leveraging these derivatives against therapeutically relevant serine and cysteine proteases.

Mechanistic Rationale: The Alpha-Aminoketone Scaffold

The core structure of N-(2-oxoheptan-3-yl)acetamide features an aliphatic heptane chain, a C2 electrophilic ketone, and a C3 acetamido group. This architecture is not arbitrary; it is a biomimetic warhead designed to exploit the catalytic machinery of proteases 1.

  • The Recognition Element: The aliphatic chain acts as a P1/P1' binding determinant, efficiently occupying the hydrophobic S1 pockets of target enzymes. The C3 acetamide mimics the peptide backbone, engaging in critical hydrogen bonding with the protease's oxyanion hole or adjacent backbone amides 2.

  • The Electrophilic Warhead: The C2 ketone serves as a tunable electrophile. Upon binding, the catalytic nucleophile (Ser-OH or Cys-SH) attacks the carbonyl carbon, forming a hemiketal or thiohemiketal intermediate 3.

Unlike highly reactive halomethyl ketones (e.g., TLCK or TPCK) which alkylate histidine residues irreversibly 4, the unhalogenated N-(2-oxoheptan-3-yl)acetamide scaffold forms a reversible covalent bond. This reversibility is crucial for minimizing off-target toxicity while maintaining extended target residence times, a kinetic property that significantly enhances protease longevity and functional inhibition 5.

Quantitative Structure-Activity Relationship (QSAR) Data

Early library synthesis focused on modifying the C1 and C3 positions to modulate the electrophilicity of the warhead and the steric bulk of the recognition element. The following table summarizes the biophysical parameters of key derivatives against a model cysteine protease.

Compound IDC1 SubstitutionC3 SubstitutionIC50 (nM) kinact​/KI​ ( M−1s−1 )Binding Mechanism
NOH-WT Methyl (Native)Acetamide145 4.2×103 Reversible Covalent
NOH-D1 ChloromethylAcetamide12 8.9×104 Irreversible Alkylation
NOH-D2 TrifluoromethylAcetamide38 3.1×104 Reversible Covalent
NOH-D3 MethylBenzamide890 1.5×102 Reversible Covalent

Table 1: Comparative binding kinetics of N-(2-oxoheptan-3-yl)acetamide derivatives.

Mechanistic Pathway Visualization

G P Target Protease (Ser/Cys Nucleophile) MC Michaelis Complex (Non-covalent) P->MC I N-(2-oxoheptan-3-yl) acetamide I->MC TS Nucleophilic Attack (Slow Step) MC->TS k_inact IN Hemiketal Adduct (Inactivated Enzyme) TS->IN Covalent Bond

Mechanism of covalent protease inhibition by alpha-acetamido ketones.

Self-Validating Experimental Protocols

To rigorously evaluate these derivatives, standard IC50 assays are insufficient due to the time-dependent nature of covalent inhibition. We employ a self-validating workflow that intrinsically verifies the mechanism of action, eliminating false positives from assay artifacts.

Protocol 1: Time-Dependent FRET-Based Kinetic Assay with Jump-Dilution

Causality: Covalent inhibitors exhibit time-dependent inhibition. A standard endpoint assay will artificially inflate or deflate the apparent potency depending on incubation time. We use a continuous FRET assay to calculate kinact​/KI​ , followed immediately by a jump-dilution step. The jump-dilution acts as an internal control: if the compound is a reversible covalent binder, enzymatic activity will slowly recover; if irreversible, the activity remains flatlined. This eliminates the need for a separate, error-prone dialysis experiment.

Step-by-Step Methodology:

  • Preparation: Prepare a 2X concentration of the target protease in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the N-(2-oxoheptan-3-yl)acetamide derivative in DMSO.

  • Pre-incubation: Mix the enzyme and inhibitor in a 384-well black microplate. Incubate at 37°C. Critical Step: Read fluorescence continuously for 60 minutes to capture the slow-binding kinetic phase.

  • Substrate Addition: Add a FRET-based peptide substrate (e.g., AMC-tagged) at 10×Km​ to initiate the reaction.

  • Data Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract kobs​ , then plot kobs​ vs. [Inhibitor] to determine kinact​ and KI​ .

  • Jump-Dilution (Self-Validation): Take the well containing the highest inhibitor concentration (where the enzyme is fully inhibited) and dilute it 100-fold into a buffer containing 10×Km​ substrate. Monitor for 4 hours. A non-linear recovery curve validates the reversible covalent mechanism.

Protocol 2: Intact Protein Mass Spectrometry (LC-MS)

Causality: Kinetic data implies a mechanism, but structural biology proves it. To confirm that the C2 ketone is the precise site of nucleophilic attack, we use intact MS. By running a denaturing vs. non-denaturing MS protocol in parallel, the system self-validates: a reversible hemiketal will dissociate under denaturing conditions, whereas an irreversible alkylation (e.g., NOH-D1) will persist.

Step-by-Step Methodology:

  • Complex Formation: Incubate 10 µM protease with 50 µM inhibitor for 2 hours at room temperature to ensure maximum occupancy.

  • Desalting: Pass the mixture through a Zeba spin desalting column to remove unbound inhibitor.

  • Denaturing LC-MS: Inject 2 µL onto a C4 reverse-phase column coupled to a TOF mass spectrometer. Use a gradient of 0.1% formic acid in water/acetonitrile (denaturing conditions).

  • Native MS (Control): Inject 2 µL using a volatile aqueous buffer (e.g., 50 mM ammonium acetate) without organic solvents to preserve the non-covalent and reversible covalent interactions.

  • Analysis: Deconvolute the mass spectra. A mass shift of +171 Da (the exact mass of the NOH-WT inhibitor) in the Native MS, but absent in the Denaturing MS, validates the formation of a reversible covalent adduct.

Conclusion

N-(2-oxoheptan-3-yl)acetamide derivatives offer a highly modular platform for protease inhibition. By leveraging the alpha-aminoketone warhead, researchers can fine-tune the balance between reactivity and selectivity, transitioning seamlessly from irreversible probes to reversible, therapeutically viable drug candidates.

References
  • The Serine Protease Inhibitor TLCK Attenuates Intrinsic Death Pathways in Neurons Upstream of Mitochondrial Demise - National Institutes of Health (NIH). Available at:[Link]

  • Specific Proteases for Osteoarthritis Diagnosis and Therapy - IntechOpen. Available at: [Link]

  • Large Library Docking and Biophysical Analysis of Small-Molecule TMPRSS2 Inhibitors - ACS Publications. Available at:[Link]

  • N-Tosyl-l-phenylalanine Chloromethyl Ketone, a Serine Protease Inhibitor, Identifies Glutamate 398 at the Coenzyme-Binding Site of Human Aldehyde Dehydrogenase - ACS Publications. Available at:[Link]

  • Kinetic stability as a mechanism for protease longevity - PNAS. Available at:[Link]

Sources

Foundational

Deconvoluting the Molecular Target and Characterizing the Binding Affinity of Novel Bioactive Compounds: A Case Study Approach with N-(2-oxoheptan-3-yl)acetamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The journey from a novel bioactive compound to a validated drug candidate is contingent on two fundamental pillars: ide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey from a novel bioactive compound to a validated drug candidate is contingent on two fundamental pillars: identifying its molecular target and quantifying its binding affinity. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to navigate this complex process. Using the hypothetical novel compound N-(2-oxoheptan-3-yl)acetamide as a case study, we will explore the strategic application of modern biophysical and cell-based methodologies. This document is structured to provide not just protocols, but the underlying scientific rationale, ensuring that experimental designs are robust, and the resulting data is both accurate and actionable. We will delve into a multi-pronged approach, starting with target identification using cutting-edge proteomic techniques, followed by a rigorous characterization of the ligand-receptor interaction. The protocols and workflows described herein are designed to be self-validating, incorporating orthogonal approaches to build a high-confidence profile of a compound's mechanism of action.

Introduction: The Challenge of Target Deconvolution

The identification of a "hit" compound from a high-throughput phenotypic screen is a moment of significant promise in drug discovery. However, a molecule's therapeutic potential can only be realized once its mechanism of action is understood at a molecular level. The primary challenge, often referred to as target deconvolution or target identification, is to pinpoint the specific protein or proteins with which the compound interacts to elicit its biological effect.

N-(2-oxoheptan-3-yl)acetamide will serve as our model compound. As a novel small molecule, we will assume it has demonstrated a desirable phenotypic effect in a cellular assay, yet its molecular target remains unknown. This guide will provide a systematic approach to:

  • Identify potential protein targets using unbiased, proteome-wide techniques.

  • Validate the identified targets through orthogonal, lower-throughput methods.

  • Quantify the binding affinity of N-(2-oxoheptan-3-yl)acetamide to its validated target(s).

  • Characterize the binding kinetics and thermodynamics to build a complete picture of the molecular interaction.

The following sections will detail the experimental workflows, from initial hypothesis generation to the final, comprehensive characterization of the ligand-receptor binding event.

Unbiased Target Identification Strategies

To cast a wide net for potential binding partners of N-(2-oxoheptan-3-yl)acetamide, we will employ methods that survey the entire proteome of a relevant biological system (e.g., cell lysate or tissue homogenate). The choice of method will depend on the availability of resources and the chemical tractability of the compound for derivatization.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This classic and powerful technique relies on the immobilization of the small molecule to a solid support to "fish" for its binding partners from a complex protein mixture.

Causality behind Experimental Choices: The success of AC-MS hinges on the synthesis of an affinity probe. A linker must be attached to a position on N-(2-oxoheptan-3-yl)acetamide that is not critical for its interaction with its target. A preliminary structure-activity relationship (SAR) study can provide insights into suitable attachment points. The choice of linker length and chemistry is also crucial to minimize steric hindrance and non-specific binding.

Experimental Protocol: Affinity Chromatography

  • Synthesis of the Affinity Probe:

    • Identify a non-critical position on N-(2-oxoheptan-3-yl)acetamide for linker attachment.

    • Synthesize a derivative with a functional group (e.g., a primary amine or a carboxylic acid) suitable for conjugation to the chromatography resin.

    • Couple the derivatized compound to a pre-activated resin (e.g., NHS-activated sepharose).

  • Preparation of Cell Lysate:

    • Culture cells relevant to the observed phenotype and harvest them.

    • Lyse the cells in a non-denaturing buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Chromatography:

    • Incubate the clarified lysate with the affinity resin to allow for binding.

    • Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand (e.g., an excess of free N-(2-oxoheptan-3-yl)acetamide) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands of interest and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a protein sequence database.

Trustworthiness and Self-Validation: A critical control for this experiment is to run a parallel chromatography experiment with a resin that has been derivatized with a structurally similar but biologically inactive analog of N-(2-oxoheptan-3-yl)acetamide. True binding partners should be significantly enriched in the eluate from the active compound's resin compared to the control resin.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful technique that leverages the principle that the binding of a small molecule can stabilize a target protein against proteolysis.

Causality behind Experimental Choices: This method is particularly advantageous as it does not require any chemical modification of the compound, thus preserving its native binding properties. The choice of protease and the digestion time are critical parameters that need to be optimized for each biological system.

Experimental Protocol: DARTS

  • Preparation of Cell Lysate: Prepare a clarified cell lysate as described for AC-MS.

  • Compound Incubation:

    • Divide the lysate into two aliquots.

    • Treat one aliquot with N-(2-oxoheptan-3-yl)acetamide (at a concentration expected to achieve target saturation) and the other with a vehicle control (e.g., DMSO).

    • Incubate to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to both aliquots.

    • Incubate for a predetermined amount of time to allow for partial digestion of the proteome.

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis by SDS-PAGE and Mass Spectrometry:

    • Separate the digested proteins by SDS-PAGE.

    • Visualize the protein bands. Proteins that are stabilized by the compound will appear as more prominent bands in the treated lane compared to the control lane.

    • Excise the differential bands and identify the proteins by LC-MS/MS.

Trustworthiness and Self-Validation: The inclusion of a dose-response experiment, where increasing concentrations of N-(2-oxoheptan-3-yl)acetamide lead to a corresponding increase in the stabilization of the target protein, adds a high degree of confidence to the results.

DARTS_Workflow cluster_prep Preparation cluster_analysis Analysis Lysate Cell Lysate Vehicle Vehicle Control (e.g., DMSO) Lysate->Vehicle Compound N-(2-oxoheptan-3-yl)acetamide Lysate->Compound Protease_V Add Protease Vehicle->Protease_V Protease_C Add Protease Compound->Protease_C SDS_PAGE SDS-PAGE Protease_V->SDS_PAGE Unstable proteins digested Protease_C->SDS_PAGE Target protein stabilized MS LC-MS/MS Identification SDS_PAGE->MS Excise differential band

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Target Validation and Affinity Measurement

Once a list of putative targets has been generated, it is imperative to validate these interactions and accurately quantify the binding affinity. A multi-pronged approach using orthogonal assays is crucial for building a robust case for a specific target.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics and affinity.

Causality behind Experimental Choices: In a typical SPR experiment, the purified putative target protein is immobilized on a sensor chip, and a solution containing N-(2-oxoheptan-3-yl)acetamide is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response. This method provides a wealth of information, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol: SPR

  • Protein Immobilization:

    • Covalently couple the purified recombinant target protein to a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

    • A control flow cell should be prepared by activating and deactivating the surface without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Prepare a series of dilutions of N-(2-oxoheptan-3-yl)acetamide in a suitable running buffer.

    • Inject the compound solutions over the protein and reference flow cells at a constant flow rate.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Data Analysis:

    • Subtract the reference flow cell data from the protein flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and KD values.

Trustworthiness and Self-Validation: The quality of the data is highly dependent on the purity of the protein and the quality of the reagents. Performing a reverse experiment, where the compound is immobilized and the protein is flowed over the surface, can help to validate the results. Additionally, demonstrating that a structurally related inactive analog does not bind to the target protein in the SPR assay provides strong evidence for the specificity of the interaction.

ParameterDescriptionTypical Range for Drug Candidates
ka (M⁻¹s⁻¹) Association rate constant10⁴ to 10⁷
kd (s⁻¹) Dissociation rate constant10⁻² to 10⁻⁵
KD (M) Equilibrium dissociation constant (kd/ka)Micromolar (μM) to picomolar (pM)
Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event.

Causality behind Experimental Choices: ITC provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH), entropy (ΔS), and the stoichiometry of binding (n), in addition to the binding affinity (KD). This information can be invaluable for understanding the driving forces of the interaction and for guiding lead optimization efforts.

Experimental Protocol: ITC

  • Sample Preparation:

    • Prepare a solution of the purified target protein in the sample cell and a solution of N-(2-oxoheptan-3-yl)acetamide in the titration syringe.

    • The buffer used for both solutions must be identical to avoid heat of dilution effects.

  • Titration:

    • Perform a series of small injections of the compound into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat change peaks to obtain the heat of reaction for each injection.

    • Plot the heat of reaction against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, ΔH, and n.

ITC_Workflow cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis Syringe Syringe: N-(2-oxoheptan-3-yl)acetamide Injection Inject Compound into Cell Syringe->Injection Cell Sample Cell: Purified Target Protein Cell->Injection Heat Measure Heat Change (ΔQ) Injection->Heat Plot Plot ΔQ vs. Molar Ratio Heat->Plot Repeat for multiple injections Fit Fit Binding Isotherm Plot->Fit Results Determine: KD, ΔH, n Fit->Results

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of N-(2-oxoheptan-3-yl)acetamide using 1H and 13C NMR Spectroscopy

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into the molecular structure of organic compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into the molecular structure of organic compounds. This application note presents a detailed guide to the predicted ¹H and ¹³C NMR chemical shifts for N-(2-oxoheptan-3-yl)acetamide, a model α-acetamido ketone. Understanding the NMR profile of such molecules is critical for their unambiguous identification, purity assessment, and for studying their chemical environment and reactivity.

This document provides a comprehensive analysis of the predicted NMR spectra, a detailed experimental protocol for data acquisition, and the underlying scientific principles that govern the observed chemical shifts. The information is tailored for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities. While experimental data for this specific molecule is not publicly available, the predicted values herein are derived from extensive analysis of structurally analogous compounds and established NMR principles, offering a robust framework for its characterization.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for N-(2-oxoheptan-3-yl)acetamide are summarized in the tables below. These predictions are based on the known chemical shift ranges for similar functional groups and molecular fragments reported in the literature.[1][2][3][4]

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms in N-(2-oxoheptan-3-yl)acetamide are numbered as shown in the following diagram.

Caption: Molecular structure of N-(2-oxoheptan-3-yl)acetamide with atom numbering.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
AtomPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment Rationale
H-12.15s-3HProtons of the methyl group adjacent to the ketone carbonyl are deshielded.[3][4]
H-34.6 - 4.8m~7.01HThe methine proton is deshielded by both the adjacent ketone and the nitrogen of the acetamido group.
H-41.5 - 1.7m~7.02HMethylene protons in the alkyl chain.
H-51.2 - 1.4m~7.32HMethylene protons in the alkyl chain.
H-61.2 - 1.4m~7.32HMethylene protons in the alkyl chain.
H-70.8 - 0.9t~7.23HTerminal methyl group of the heptyl chain.
H-92.05s-3HProtons of the acetamido methyl group.[1][5]
N-H6.0 - 6.5br d~7.01HThe amide proton signal is typically broad and its chemical shift can be concentration and solvent dependent.[4]
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
AtomPredicted Chemical Shift (δ, ppm)Assignment Rationale
C-125 - 30Methyl carbon adjacent to the ketone carbonyl.
C-2208 - 212Ketone carbonyl carbon, highly deshielded.[3][6]
C-355 - 60Methine carbon attached to the nitrogen atom.
C-430 - 35Methylene carbon in the alkyl chain.
C-525 - 30Methylene carbon in the alkyl chain.
C-622 - 25Methylene carbon in the alkyl chain.
C-713 - 15Terminal methyl carbon of the heptyl chain.
C-8169 - 172Amide carbonyl carbon.[1][7]
C-922 - 25Acetamido methyl carbon.[1][5]

Experimental Protocol for NMR Data Acquisition

This section provides a standardized protocol for the preparation of a sample of N-(2-oxoheptan-3-yl)acetamide and the subsequent acquisition of ¹H and ¹³C NMR spectra.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh ~10-20 mg of N-(2-oxoheptan-3-yl)acetamide dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer solution to a clean, dry NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap insert Insert sample into the NMR spectrometer cap->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire_h1 Acquire ¹H NMR spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking (¹H and ¹³C) baseline->peak_pick

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of N-(2-oxoheptan-3-yl)acetamide.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

    • Securely cap the NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • For ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each resonance.

    • Perform peak picking on both spectra to determine the precise chemical shifts.

Interpretation and Structural Verification

The predicted NMR data provides a clear "fingerprint" for the structure of N-(2-oxoheptan-3-yl)acetamide. The presence of a singlet at ~2.15 ppm integrating to 3H is characteristic of a methyl ketone.[4] The singlet at ~2.05 ppm is indicative of the acetyl group of the acetamide moiety.[1][5] The downfield methine proton (H-3) coupled to the adjacent methylene group (H-4) and the amide proton (N-H) would confirm the connectivity at the chiral center. The chemical shifts and coupling patterns of the remaining alkyl chain protons (H-4 to H-7) would be consistent with a heptanoyl fragment.

In the ¹³C NMR spectrum, the presence of two carbonyl signals, one in the ketone region (~210 ppm) and one in the amide region (~170 ppm), is a key diagnostic feature.[3][6] The remaining carbon signals would correspond to the methyl and methylene groups of the heptanone and acetamide functionalities, with their chemical shifts influenced by their proximity to the electron-withdrawing carbonyl and amino groups.

Conclusion

This application note provides a detailed predicted ¹H and ¹³C NMR spectral analysis for N-(2-oxoheptan-3-yl)acetamide, along with a robust experimental protocol for data acquisition. The presented data and methodologies offer a valuable resource for the unambiguous structural characterization of this and similar α-acetamido ketones. By combining the predicted spectral data with the provided experimental workflow, researchers can confidently identify and characterize their synthesized compounds, ensuring the integrity and quality of their results in drug discovery and development endeavors.

References

  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Available at: [Link]

  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). Available at: [Link]

  • 1H and 13C NMR Analysis of 2-acetamido-3-mercapto-3-methyl-N-aryl-butanamides and 2-acetamide-3-methyl-3-nitrososulfanyl-N-aryl-butanamide Derivatives. Available at: [Link]

  • Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides: A correlation study. Available at: [Link]

  • 13 c nmr studies: part iv. carbon-13 nmr spectra of some alkyl phenyl ketones. Available at: [Link]

  • Ketones | OpenOChem Learn. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. Available at: [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Available at: [Link]

  • 400 MHz ¹H NMR spectra of mixtures of individual ketones.... Available at: [Link]

  • Spectroscopy of Aldehydes and Ketones. Available at: [Link]

Sources

Application

Application Notes and Protocols: N-(2-oxoheptan-3-yl)acetamide Formulation Strategies for Targeted Drug Delivery

Introduction: The Therapeutic Potential and Formulation Challenges of N-(2-oxoheptan-3-yl)acetamide N-(2-oxoheptan-3-yl)acetamide is an emerging small molecule entity with significant therapeutic promise. Its unique stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential and Formulation Challenges of N-(2-oxoheptan-3-yl)acetamide

N-(2-oxoheptan-3-yl)acetamide is an emerging small molecule entity with significant therapeutic promise. Its unique structure, featuring a heptanone chain linked to an acetamide group, suggests potential interactions with various biological targets. While its specific mechanisms of action are under active investigation, preliminary studies on analogous 2-oxoacetamide derivatives have indicated potential applications in areas such as oncology and inflammatory diseases, where they may act as enzyme inhibitors.[1][2][3] However, the effective clinical translation of N-(2-oxoheptan-3-yl)acetamide is predicated on overcoming a significant biopharmaceutical hurdle: its presumed low aqueous solubility.

The presence of a seven-carbon alkyl chain imparts a considerable degree of hydrophobicity to the molecule, which is likely to result in poor dissolution in physiological fluids, leading to low and erratic oral bioavailability.[4][5] This necessitates the development of advanced formulation strategies to enhance its solubility and enable targeted delivery to the site of action. Targeted drug delivery aims to concentrate the therapeutic agent in the desired tissue or organ, thereby increasing efficacy and reducing off-target side effects.[6][7]

These application notes provide a comprehensive guide for researchers and drug development professionals on the formulation strategies for N-(2-oxoheptan-3-yl)acetamide, focusing on the development of nano-sized drug delivery systems. We will delve into the rationale behind the selection of specific formulation approaches, provide detailed step-by-step protocols for their preparation, and outline the critical characterization techniques required to ensure the quality and performance of the final formulation.

Physicochemical Characterization of N-(2-oxoheptan-3-yl)acetamide (Hypothetical Profile)

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to rational formulation design. While extensive experimental data for N-(2-oxoheptan-3-yl)acetamide is not yet publicly available, a hypothetical profile can be constructed based on its chemical structure to guide formulation development.

PropertyPredicted Value/CharacteristicRationale and Impact on Formulation
Molecular Formula C9H17NO2Based on chemical structure.
Molecular Weight ~171.24 g/mol A relatively small molecule, suitable for encapsulation in various nanocarriers.[8]
LogP (Octanol-Water Partition Coefficient) High (Predicted > 2.5)The heptyl chain suggests significant lipophilicity, leading to poor water solubility.[9] This necessitates the use of solubility enhancement techniques.
Aqueous Solubility Very LowExpected to be poorly soluble in water, a major challenge for bioavailability.[4]
Melting Point Moderate to HighThe presence of amide and ketone groups allows for hydrogen bonding, potentially leading to a stable crystalline structure with a significant melting point.
pKa Neutral (amide)The acetamide group is generally neutral, meaning the molecule's solubility will not be significantly affected by pH changes in the physiological range.

Targeted Drug Delivery Systems: A Strategic Overview

Nanotechnology-based drug delivery systems offer a versatile platform for addressing the challenges associated with hydrophobic drugs like N-(2-oxoheptan-3-yl)acetamide.[10][11] These systems can encapsulate the drug, improve its solubility, protect it from degradation, and facilitate its targeted delivery.[12][13] This guide will focus on three prominent and well-established nanocarrier systems: liposomes, polymeric nanoparticles, and micelles.

cluster_formulation Formulation Strategies cluster_characterization Characterization Liposomes Liposomes Size_Zeta Size & Zeta Potential Liposomes->Size_Zeta Analysis EE_LC Encapsulation Efficiency & Loading Capacity Liposomes->EE_LC Analysis InVitro_Release In Vitro Release Liposomes->InVitro_Release Analysis Morphology Morphology Liposomes->Morphology Analysis Nanoparticles Nanoparticles Nanoparticles->Size_Zeta Analysis Nanoparticles->EE_LC Analysis Nanoparticles->InVitro_Release Analysis Nanoparticles->Morphology Analysis Micelles Micelles Micelles->Size_Zeta Analysis Micelles->EE_LC Analysis Micelles->InVitro_Release Analysis Micelles->Morphology Analysis NOH_Acetamide N-(2-oxoheptan-3-yl)acetamide (API) NOH_Acetamide->Liposomes Encapsulation NOH_Acetamide->Nanoparticles Encapsulation NOH_Acetamide->Micelles Encapsulation

Caption: Overview of formulation and characterization workflow.

Section 1: Liposomal Formulation of N-(2-oxoheptan-3-yl)acetamide

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core.[11][14] Their amphiphilic nature makes them ideal carriers for both hydrophilic and hydrophobic drugs. For a hydrophobic molecule like N-(2-oxoheptan-3-yl)acetamide, it will primarily be entrapped within the lipid bilayer.

Rationale for Liposomal Delivery
  • Biocompatibility and Biodegradability: Liposomes are composed of naturally occurring phospholipids, making them well-tolerated and readily metabolized by the body.[11]

  • Versatility: The properties of liposomes, such as size, charge, and lipid composition, can be easily modified to optimize drug loading and release characteristics.

  • Targeting Potential: The surface of liposomes can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to specific cells or tissues.[13]

Protocol: Thin-Film Hydration Method for Liposome Preparation

This is a widely used and robust method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[15]

Materials:

  • N-(2-oxoheptan-3-yl)acetamide

  • Phosphatidylcholine (PC) (e.g., from soy or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator (bath or probe type) or Extruder

Procedure:

  • Lipid Film Formation:

    • Accurately weigh phosphatidylcholine and cholesterol (a common molar ratio is 2:1).

    • Dissolve the lipids and N-(2-oxoheptan-3-yl)acetamide in a minimal amount of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[16] The amount of drug can be varied to achieve the desired drug-to-lipid ratio.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc). This will form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gently rotating the flask. The volume of the aqueous phase will determine the final lipid concentration. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.[16] Keep the sample on ice to prevent overheating and degradation of lipids and the drug.

    • Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the Tc of the lipids. Repeat the extrusion process 10-15 times.

  • Purification:

    • To remove the unencapsulated drug, centrifuge the liposomal suspension. The liposomes will form a pellet, and the supernatant containing the free drug can be discarded. Alternatively, size exclusion chromatography can be used for more efficient separation.

cluster_liposome_prep Liposome Preparation Workflow start Dissolve Lipids & Drug in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Aqueous Buffer (MLVs) film->hydrate downsize Size Reduction (Sonication/Extrusion) hydrate->downsize purify Purify (Centrifugation/Chromatography) downsize->purify end Characterize Liposomes purify->end

Caption: Workflow for liposome preparation by thin-film hydration.

Section 2: Polymeric Nanoparticle Formulation

Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm.[8] They can be formulated from a variety of biodegradable and biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA).[11] For hydrophobic drugs, the drug is typically encapsulated within the polymer matrix.

Rationale for Polymeric Nanoparticle Delivery
  • Sustained Release: Biodegradable polymers like PLGA allow for the sustained release of the encapsulated drug over an extended period, which can improve patient compliance.[6]

  • Protection of the Drug: The polymer matrix protects the drug from enzymatic degradation and premature clearance.[6]

  • Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, nanoparticles can preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect.[6]

Protocol: Emulsion-Solvent Evaporation Method

This is a common and straightforward method for preparing polymeric nanoparticles.[17]

Materials:

  • N-(2-oxoheptan-3-yl)acetamide

  • PLGA (select a grade with a suitable molecular weight and lactide:glycolide ratio for the desired release profile)

  • Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Purified water

  • Magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a known amount of PLGA and N-(2-oxoheptan-3-yl)acetamide in the organic solvent (e.g., DCM).

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA in water).

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication. This will form an oil-in-water (o/w) emulsion. The size of the resulting nanoparticles is influenced by the homogenization speed/sonication power and duration, as well as the surfactant concentration.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Recovery and Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with purified water to remove excess surfactant and unencapsulated drug.

    • Resuspend the washed nanoparticles in water or a suitable buffer.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose or sucrose) should be added to prevent aggregation during lyophilization.[14]

Section 3: Micellar Formulation

Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous solution.[12][18] They consist of a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic shell that provides stability and stealth properties in the bloodstream.[18][19]

Rationale for Micellar Delivery
  • High Drug Loading Capacity for Hydrophobic Drugs: The hydrophobic core of micelles provides a suitable environment for encapsulating lipophilic molecules like N-(2-oxoheptan-3-yl)acetamide.[12][18]

  • Improved Stability: Polymeric micelles are generally more stable in vivo compared to surfactant micelles due to their lower critical micelle concentration (CMC).[19]

  • Prolonged Circulation Time: The hydrophilic shell, often made of polyethylene glycol (PEG), reduces opsonization and uptake by the reticuloendothelial system, leading to a longer circulation half-life.[6][19]

Protocol: Solvent Evaporation/Film Method for Micelle Preparation

This method is similar to the thin-film hydration method for liposomes and is effective for encapsulating hydrophobic drugs.[20]

Materials:

  • N-(2-oxoheptan-3-yl)acetamide

  • Amphiphilic block copolymer (e.g., PEG-PLGA, Poloxamers)

  • A suitable organic solvent (e.g., acetone, acetonitrile)

  • Purified water or buffer

  • Rotary evaporator

Procedure:

  • Dissolution:

    • Dissolve the block copolymer and N-(2-oxoheptan-3-yl)acetamide in the organic solvent in a round-bottom flask.

  • Film Formation:

    • Remove the organic solvent using a rotary evaporator to form a thin film of the polymer and drug mixture.

  • Hydration and Micellization:

    • Add pre-warmed purified water or buffer to the flask and stir. The amphiphilic copolymers will self-assemble into micelles, encapsulating the drug in their hydrophobic cores.[18] Gentle heating may be required to facilitate micelle formation.

  • Purification:

    • Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates. Unencapsulated drug can also be removed by dialysis.

Section 4: Characterization of N-(2-oxoheptan-3-yl)acetamide Formulations

Thorough characterization is essential to ensure the quality, stability, and in vivo performance of the developed formulations.[21][22]

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Technique: Dynamic Light Scattering (DLS)

  • Purpose: To determine the average particle size, size distribution (PDI), and surface charge (zeta potential) of the nanoparticles.

  • Significance: Particle size influences the in vivo distribution, cellular uptake, and clearance of the nanocarriers. A narrow PDI indicates a homogenous population of nanoparticles. Zeta potential is an indicator of the stability of the colloidal dispersion; a higher absolute value generally corresponds to greater stability.

Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)
  • Protocol:

    • Separate the formulated nanoparticles from the unencapsulated drug using centrifugation or size exclusion chromatography.

    • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV).

    • Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug and quantify its amount.

    • Calculate EE and LC using the following formulas:

    EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    LC (%) = (Total Drug - Free Drug) / Weight of Nanoparticles * 100

  • Significance: These parameters determine the amount of drug that is successfully encapsulated within the nanocarrier and are crucial for determining the dosage of the formulation.

Morphology
  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Purpose: To visualize the shape and surface morphology of the nanoparticles.[23]

  • Significance: Provides qualitative information about the formulation and can confirm the size and shape of the nanocarriers.

In Vitro Drug Release
  • Technique: Dialysis Method

  • Purpose: To evaluate the rate and extent of drug release from the nanocarriers over time.[24][25]

  • Protocol:

    • Place a known amount of the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.[24]

    • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the amount of drug released in the aliquots using a suitable analytical method.

  • Significance: The release profile is a critical performance indicator and can be tailored to achieve the desired therapeutic effect (e.g., immediate or sustained release).[26][27]

Characterization TechniqueParameter MeasuredTypical Expected Range/Result
Dynamic Light Scattering (DLS)Particle Size50 - 200 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential> ±20 mV (for electrostatic stabilization)
HPLC-UVEncapsulation Efficiency (EE)> 70%
Drug Loading Capacity (LC)1 - 10%
Transmission Electron Microscopy (TEM)MorphologySpherical, uniform particles
Dialysis MethodIn Vitro ReleaseSustained release over hours or days

Conclusion

The successful formulation of the hydrophobic molecule N-(2-oxoheptan-3-yl)acetamide for targeted drug delivery is a critical step in realizing its therapeutic potential. This guide has provided a comprehensive overview of three robust and widely applicable formulation strategies: liposomes, polymeric nanoparticles, and micelles. By following the detailed protocols and implementing the recommended characterization techniques, researchers and drug development professionals can develop effective and well-characterized nanocarrier-based formulations of N-(2-oxoheptan-3-yl)acetamide. The choice of the optimal formulation will depend on the specific therapeutic application, the desired release profile, and the target tissue. Further in vivo studies will be necessary to evaluate the pharmacokinetic profile and therapeutic efficacy of the developed formulations.

References

  • Al-Ahmady, Z. S., & Kostarelos, K. (2016). Polymeric Micelles for Drug Delivery: A Review of Their Preparation, Characterization, and Applications. Current Medicinal Chemistry, 23(16), 1645–1668.
  • Anselmo, A. C., & Mitragotri, S. (2019). An overview of clinical and commercial impact of drug delivery systems. Journal of Controlled Release, 308, 134-142.
  • Barenholz, Y. (2012). Doxil®—the first FDA-approved nanodrug: from concept to reality. Journal of Controlled Release, 160(2), 117-134.
  • Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release, 109(1-3), 169-188.
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.
  • Peer, D., Karp, J. M., Hong, S., Farokhzad, O. C., Margalit, R., & Langer, R. (2007). Nanocarriers as an emerging platform for cancer therapy.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Shi, J., Kantoff, P. W., Wooster, R., & Farokhzad, O. C. (2017). Cancer nanomedicine: progress, challenges and opportunities.
  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145-160.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018).
  • Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical Research, 24(1), 1-16.
  • Blanco, E., Shen, H., & Ferrari, M. (2015). Principles of nanoparticle design for overcoming biological barriers to drug delivery.
  • D'Souza, S. (2014). A review of in vitro drug release test methods for nano-sized dosage forms. Advances in Pharmaceutics, 2014, 304757.
  • Moghimi, S. M., Hunter, A. C., & Murray, J. C. (2001). Long-circulating and target-specific nanoparticles: theory to practice. Pharmacological Reviews, 53(2), 283-318.
  • Mudshinge, S. R., Deore, A. B., Patil, S., & Bhalgat, C. M. (2011). Nanoparticles: emerging carriers for drug delivery. Saudi Pharmaceutical Journal, 19(3), 129-141.
  • Hettiarachchi, S. U., & Munshi, A. (2017). Characterization of drug delivery systems. In Drug Delivery. IntechOpen.
  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
  • Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Advances and challenges of liposome assisted drug delivery. Frontiers in Pharmacology, 6, 286.
  • Davis, M. E., Chen, Z. G., & Shin, D. M. (2008). Nanoparticle therapeutics: an emerging treatment modality for cancer. Nature Reviews Drug Discovery, 7(9), 771-782.
  • U.S. Pharmacopeial Convention. (2018). General Chapter <724> Drug Release.
  • Thakkar, H., Nagesha, D. K., & Soni, T. (2020). Hot melt extrusion: a promising technology for amorphous solid dispersion. Journal of Drug Delivery and Therapeutics, 10(3-s), 215-223.
  • IJCRT. (2021). Drug Delivery Systems Based on Polymeric Micelles. Retrieved from [Link]

  • J. of Pharmacol & Clin Res. (2025). Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. Retrieved from [Link]

  • Allen, T. M. (2002). Ligand-targeted therapeutics in anticancer therapy.
  • Mahoney, M. J., & Saltzman, W. M. (2004). Delivery systems for small molecule drugs, proteins, and DNA: the neuroscience/biomaterial interface. NeuroRx, 1(4), 487-497.
  • Teledyne Hanson Research. (n.d.). Development And Validation Of In Vitro Release Testing For Semisolid Formulations. Retrieved from [Link]

  • MDPI. (2023). Conventional Liposomal Formulation Methods. Retrieved from [Link]

  • Ashdin Publishing. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Retrieved from [Link]

  • Teledyne LABS. (n.d.). In Vitro Release Testing (IVRT). Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2020). Freeze-Dried Liposome Formulation for Small Molecules, Nucleic Acid, and Protein Delivery. Retrieved from [Link]

  • Dissolution Technologies. (2003). FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). Mini review on emerging methods of preparation of liposome and its application as Liposome drug delivery systems. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2019). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2-oxoheptan-3-yl)acetaMide — Chemical Substance Information. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024). Discovery of Novel 2-Oxoacetamide Derivatives as B3GAT3 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Acetamide used for?. Retrieved from [Link]

  • Cheméo. (n.d.). Acetamide, N-butyl-N-hept-2-yl- - Chemical & Physical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012020357A1 - Acetamide compounds, their process and pharmaceutical application.
  • MDPI. (2019). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Retrieved from [Link]

  • Molecules. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]acetamide. Retrieved from [Link]

  • MDPI. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. Retrieved from [Link]

  • Inxight Drugs. (n.d.). Acetamide. Retrieved from [Link]

  • ChemBK. (2024). N-(2-phenylethyl)acetamide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in the chemical synthesis of N-(2-oxoheptan-3-yl)acetamide

Technical Support Center: Synthesis of N-(2-oxoheptan-3-yl)acetamide Welcome to the technical support center for the synthesis of N-(2-oxoheptan-3-yl)acetamide. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-(2-oxoheptan-3-yl)acetamide

Welcome to the technical support center for the synthesis of N-(2-oxoheptan-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this synthesis. As a β-keto amide, specifically an α-acetamido ketone, this molecule's synthesis involves nuanced reaction conditions. This document provides in-depth, field-proven insights to help you navigate these complexities, moving beyond simple procedural steps to explain the underlying chemical principles.

The primary synthetic route involves the N-acylation of 3-aminoheptan-2-one, typically using an acylating agent like acetyl chloride or acetic anhydride. While seemingly straightforward, this reaction is prone to several yield-reducing pitfalls, from starting material instability to competing side reactions and purification difficulties. This guide is structured as a series of troubleshooting questions and answers to directly address the issues you may be facing in the lab.

Troubleshooting Guide: Low Yield Diagnosis

Low or inconsistent yield is the most frequently reported issue. The following logical workflow provides a systematic approach to diagnosing and resolving the root cause.

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents Step 1: Verify Reagent Integrity Start->CheckReagents AminePurity Purity of 3-aminoheptan-2-one? (Check for self-condensation) CheckReagents->AminePurity AcylatingAgent Activity of Acylating Agent? (Test for hydrolysis) CheckReagents->AcylatingAgent SolventDryness Anhydrous Solvents/Inert Atmosphere? CheckReagents->SolventDryness AnalyzeReaction Step 2: Investigate Reaction Conditions & Side Products TLCAnalysis TLC/LC-MS reveals multiple byproducts? AnalyzeReaction->TLCAnalysis Stoichiometry Incorrect Stoichiometry? (Excess acylating agent?) AnalyzeReaction->Stoichiometry TempControl Sub-optimal Temperature? (Too low/high?) AnalyzeReaction->TempControl BaseChoice Inappropriate Base? (Nucleophilic? Too strong/weak?) AnalyzeReaction->BaseChoice OptimizeWorkup Step 3: Review Workup & Purification ExtractionLoss Product lost during extraction? (Check aqueous layer pH) OptimizeWorkup->ExtractionLoss PurificationLoss Product degrades on silica? (Consider alternative chromatography) OptimizeWorkup->PurificationLoss AminePurity->AnalyzeReaction If reagents are fine AcylatingAgent->AnalyzeReaction If reagents are fine SolventDryness->AnalyzeReaction If reagents are fine TLCAnalysis->OptimizeWorkup If reaction conditions are optimized Stoichiometry->OptimizeWorkup If reaction conditions are optimized TempControl->OptimizeWorkup If reaction conditions are optimized BaseChoice->OptimizeWorkup If reaction conditions are optimized Solution Yield Improved ExtractionLoss->Solution If workup is optimized PurificationLoss->Solution If workup is optimized

Caption: A logical workflow for troubleshooting low N-acylation yield.

Frequently Asked Questions & Troubleshooting Steps

Category 1: Reagent and Setup Issues

Q1: My reaction shows very low conversion, with significant unreacted 3-aminoheptan-2-one remaining. What's the likely cause?

A1: This issue almost always points back to the integrity of your reagents. There are two primary suspects:

  • Instability of 3-aminoheptan-2-one: As an α-amino ketone, your starting material is susceptible to self-condensation (an intermolecular aldol-type reaction) to form a dihydropyrazine dimer, especially if stored improperly or if it is not the hydrochloride salt. This dimer is far less reactive. Before starting, always assess the purity of your amine via NMR.

  • Hydrolyzed Acylating Agent: Acylating agents like acetyl chloride and acetic anhydride are highly sensitive to moisture.[1] If they have been exposed to air, they will hydrolyze to acetic acid, which is unreactive for N-acylation under these conditions. This not only reduces the available reagent but can also complicate workup. Using a freshly opened bottle or distilling the agent prior to use is highly recommended.[2]

Trustworthiness Check: Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon) and use anhydrous solvents to prevent hydrolysis of the acylating agent.[1]

Q2: I'm using an excess of acetic anhydride to drive the reaction to completion, but my yield isn't improving and purification is difficult. Why?

A2: While using an excess of one reagent can be a valid strategy, it can be counterproductive in this synthesis. The primary issue is the potential for diacylation . The initially formed product, N-(2-oxoheptan-3-yl)acetamide, still has a slightly acidic N-H proton. In the presence of a base and a large excess of a highly reactive acylating agent, this proton can be removed, and a second acetyl group can be added.[2][3] This N,N-diacetylated byproduct can be difficult to separate from your desired mono-acetylated product.

Expert Advice: Begin with a carefully controlled stoichiometry, typically 1.0 to 1.1 equivalents of the acylating agent relative to the amine. Add the acylating agent dropwise at a low temperature (e.g., 0 °C) to maintain control over the reaction rate and minimize side product formation.[3]

Category 2: In-situ Reaction Problems

Q3: My TLC analysis shows the consumption of starting material but multiple new spots, and my final yield after chromatography is low. What are these side products?

A3: Besides the diacylation mentioned above, the most probable side reaction is O-acylation . The target molecule has a ketone, which exists in equilibrium with its enol tautomer. While the amine is generally more nucleophilic than the enol oxygen, under certain conditions (particularly with strong bases or in aprotic solvents), the enolate can be acylated on the oxygen atom. This leads to the formation of a vinyl acetate derivative, which is an isomer of your product and may have a similar polarity, complicating purification.

Side_Reactions Reactants 3-Aminoheptan-2-one + Acetyl Chloride N_Product Desired Product: N-(2-oxoheptan-3-yl)acetamide (N-Acylation) Reactants->N_Product  Main Pathway (Amine Attack) O_Product Side Product: (Z)-3-acetamidohept-2-en-2-yl acetate (O-Acylation) Reactants->O_Product Competitive Pathway (Enolate Attack) Di_Product Side Product: N-acetyl-N-(2-oxoheptan-3-yl)acetamide (Di-acylation) N_Product->Di_Product Excess Acylating Agent + Base

Caption: Common reaction pathways in the acylation of 3-aminoheptan-2-one.

Q4: What is the optimal base and solvent for this reaction?

A4: The choice of base and solvent is critical for maximizing selectivity and yield.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal. Their role is to scavenge the HCl or acetic acid byproduct generated during the reaction. Using strong nucleophilic bases like NaOH or KOH is not recommended, as they will rapidly hydrolyze your acylating agent and can promote side reactions.

  • Solvent: A dry, aprotic solvent such as dichloromethane (DCM) , tetrahydrofuran (THF) , or acetonitrile is generally preferred. These solvents will not react with the acylating agent and are effective at dissolving the starting materials. Acetonitrile can be a good choice as it is less likely to participate in side reactions compared to more reactive solvents.[4]

ParameterRecommendedRationalePotential Pitfall
Acylating Agent Acetyl Chloride (1.1 eq)Higher reactivity, often cleaner reactions.Highly sensitive to moisture.
Acetic Anhydride (1.2 eq)Less moisture-sensitive, easier to handle.[5]Can be slower; byproduct (acetic acid) must be removed.
Base Triethylamine (1.5 eq)Non-nucleophilic, effectively scavenges acid.Can be difficult to remove during workup.
Solvent Dichloromethane (DCM)Good solubility for many organics.Ensure it is anhydrous.
Temperature 0 °C to Room TempControls initial exotherm, prevents side reactions.Higher temperatures can lead to decomposition/byproducts.
Category 3: Workup and Purification Challenges

Q5: I believe I'm losing most of my product during the aqueous workup and extraction. How can I prevent this?

A5: N-(2-oxoheptan-3-yl)acetamide is a relatively polar molecule with both a hydrogen bond donor (N-H) and acceptors (C=O). This can lead to significant solubility in water, causing major losses during extraction.

Proven Solutions:

  • pH Adjustment: Do NOT perform the extraction under acidic conditions. If your product is protonated at the amide or ketone oxygen, it will become cationic and highly water-soluble. After quenching the reaction, ensure the aqueous layer is neutralized or made slightly basic (pH 7-8) with a mild base like sodium bicarbonate solution before extracting with an organic solvent.[1]

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and forcing it into the organic layer.

  • Choice of Solvent: If DCM or ethyl acetate are not effective, try multiple extractions with a more polar solvent mixture, such as 10:1 DCM:Isopropanol.

Q6: The product seems to streak or decompose during silica gel column chromatography. Is there a better way to purify it?

A6: The slightly acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds like β-keto amides.

Purification Strategies:

  • Neutralize the Silica: You can pre-treat your silica gel by slurrying it in your eluent containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic sites and can prevent streaking and decomposition.

  • Alternative Stationary Phases: Consider using a more inert stationary phase like neutral alumina.

  • Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization is often the best method to obtain high-purity material without the risk of degradation on a column.[4] Experiment with solvent systems like ethyl acetate/hexanes or acetone/water.

Key Experimental Protocols

Protocol 1: N-acylation with Acetyl Chloride

This protocol prioritizes control over the reaction to minimize side products.

  • Dissolve 3-aminoheptan-2-one hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, three-neck flask under an argon atmosphere.

  • Add triethylamine (2.2 eq) and stir the resulting slurry for 10 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and then saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as discussed in Q6.

References

  • Vertex AI Search. (2023, July 29). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions.
  • Angelov, P., et al. (2018, October 10).
  • Katritzky, A. R., et al. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Kiss, L., et al. (n.d.).
  • Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 1053-1057.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • Li, J., et al. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journals.
  • Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023, May 11). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering (RSC Publishing).
  • Patsnap Synapse. (2024, July 17).
  • BenchChem. (2025). Troubleshooting low yield in N-(4-methylpyridin-2-yl)acetamide synthesis.
  • El-Meligie, S. E. M., et al. (2019, October). A Review on the Synthetic Routes to β-Keto Amides.
  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.

Sources

Optimization

preventing thermal degradation of N-(2-oxoheptan-3-yl)acetamide during long-term storage

Technical Support Center: N-(2-oxoheptan-3-yl)acetamide Stability Welcome to the technical support center for N-(2-oxoheptan-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-oxoheptan-3-yl)acetamide Stability

Welcome to the technical support center for N-(2-oxoheptan-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounded in established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of N-(2-oxoheptan-3-yl)acetamide?

A1: For long-term storage, N-(2-oxoheptan-3-yl)acetamide should be stored at or below -20°C, with -80°C being ideal.[1][2] The molecule contains a β-keto amide structure, which can be susceptible to thermal degradation. Lowering the temperature significantly reduces the rate of potential decomposition reactions.[1][2] Storing the compound as a dry, solid (lyophilized) powder is strongly recommended over storing it in solution to minimize degradation.[3] For short-term use, storage at 2-8°C in a desiccator is acceptable.

Q2: How does humidity affect the stability of this compound?

A2: N-(2-oxoheptan-3-yl)acetamide is susceptible to hydrolysis due to the presence of an amide bond.[4][5] Amide hydrolysis can be catalyzed by acidic or basic conditions and is accelerated by the presence of moisture. Therefore, it is critical to store the compound in a tightly sealed container with a desiccant or under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize exposure to humidity.[6][7]

Q3: Is N-(2-oxoheptan-3-yl)acetamide sensitive to light?

A3: Yes, photostability should be a concern. Molecules with carbonyl groups, like the ketone in this compound, can be susceptible to photodegradation. To mitigate this risk, always store the compound in an amber or opaque vial to protect it from light.[6] Photostability testing, as outlined in ICH guideline Q1B, should be part of any formal stability study.[8]

Q4: What are the primary degradation pathways I should be aware of?

A4: The primary potential degradation pathways for N-(2-oxoheptan-3-yl)acetamide are:

  • Hydrolysis: The amide linkage can be cleaved by water to yield 3-aminoheptan-2-one and acetic acid. This reaction can be accelerated by acidic or basic conditions.[4][9]

  • Oxidation: The ketone functional group and the aliphatic chain can be susceptible to oxidation, especially if exposed to air and/or light over long periods.[6]

  • Thermal Decarboxylation: As a β-keto amide, there is a potential for decarboxylation under elevated temperatures, similar to the instability seen in β-keto acids.[1][10]

Q5: Should I add any stabilizers for long-term storage in solution?

A5: Storing the compound in solution for long periods is generally not recommended.[3] If it is absolutely necessary, the solution should be prepared in a buffer at a neutral pH to minimize acid- or base-catalyzed hydrolysis.[5] The use of chelating agents like EDTA can sometimes help stabilize compounds by sequestering metal ions that might catalyze degradation.[11][12] However, the compatibility and effectiveness of any stabilizer must be validated for your specific application.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of Potency / Unexpected Assay Results Chemical degradation of the compound.1. Verify storage conditions (temperature, light, and humidity protection).2. Perform a purity analysis using a stability-indicating method like HPLC-UV or LC-MS to check for degradation products.[13][14]3. Use a fresh, unopened lot of the compound as a control.
Change in Physical Appearance (e.g., color change, clumping) Oxidation or absorption of moisture.1. Do not use the material if its physical appearance has changed.2. Review storage procedures. Ensure the container is sealed tightly and stored in a desiccator or under inert gas.[6]3. Characterize the material to identify potential contaminants or degradation products.
Poor Solubility Compared to a Fresh Sample Formation of less soluble degradation products or polymers.1. Attempt solubilization using gentle sonication, but avoid excessive heating.[3]2. If solubility issues persist, the lot may be compromised. A purity analysis is required.
Appearance of New Peaks in Chromatogram Formation of degradation products.1. This confirms instability under your storage or experimental conditions.2. Conduct a forced degradation study to intentionally generate and identify these impurities, which is crucial for developing a stability-indicating method.[15][16]

Visualizing Degradation & Stability Workflow

A potential thermal degradation pathway for N-(2-oxoheptan-3-yl)acetamide could involve hydrolysis of the amide bond.

G cluster_main Potential Hydrolytic Degradation Compound N-(2-oxoheptan-3-yl)acetamide Degradant1 3-Aminoheptan-2-one Compound->Degradant1 Hydrolysis (H₂O, Heat/pH) Degradant2 Acetic Acid Compound->Degradant2 Hydrolysis (H₂O, Heat/pH)

Caption: Potential hydrolytic degradation pathway.

A typical workflow for assessing long-term stability follows established regulatory guidance.[17][18]

G cluster_workflow Long-Term Stability Study Workflow start Start: Procure Compound Batches (≥3) protocol Develop Stability-Indicating Analytical Method (e.g., HPLC) start->protocol storage Place Samples in Stability Chambers (e.g., -20°C, 4°C, 25°C/60%RH) protocol->storage testing Pull Samples at Time Points (0, 3, 6, 9, 12, 24 months) storage->testing analysis Analyze Samples: - Purity Assay - Degradation Products - Physical Appearance testing->analysis data Compile & Analyze Data - Degradation Rate - Mass Balance analysis->data end End: Establish Retest Period & Storage Conditions data->end

Caption: Workflow for a long-term stability study.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand potential degradation pathways and to develop a stability-indicating analytical method.[15][16][19]

Objective: To identify likely degradation products of N-(2-oxoheptan-3-yl)acetamide under various stress conditions.

Materials:

  • N-(2-oxoheptan-3-yl)acetamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, heat a stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil.

  • Control Samples: Prepare a control sample by diluting the stock solution with the solvent and storing it at -20°C.

  • Analysis: Analyze all samples by a suitable chromatographic method (e.g., RP-HPLC). Aim for 5-20% degradation of the main compound to ensure that degradation products are detectable without being secondary degradants.[7] Compare the chromatograms of stressed samples to the control to identify new peaks corresponding to degradation products.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. Quality Guidelines. [Link]

  • Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. [Link]

  • PubMed. (1992). Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds. [Link]

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • PharmaTech. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • Patsnap. (2026). How to Enhance Amide Stability in High-Temperature Processes. [Link]

  • ResearchGate. What are stabilizers for amides, imides and amines for their long time storage?. [Link]

  • International Journal of Applied Pharmaceutics. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • PMC. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. [Link]

  • Journal of Applied Bioanalysis. Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. [Link]

  • Symbiosis. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • AAPS. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • ResearchGate. Stability of ketone bodies in serum in dependence on storage time and storage temperature. [Link]

  • AMS Biopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

  • Impact Factor. (2025). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. [Link]

  • Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ResearchGate. Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. [Link]

  • ACS Publications. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. [Link]

  • Constructor University Library. Thermal Degradation of Food Proteins. [Link]

  • MDPI. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

  • PMC. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. [Link]

  • PMC. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. [Link]

  • ResearchGate. Hydrolysis of β‐keto amide 269. [Link]

  • AACC. Ketone-Testing-Chapter-8. [Link]

  • Semantic Scholar. Stability of ketone bodies in serum in dependence on storage time and storage temperature. [Link]

  • PubMed. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Reddit. (2020). How to prevent the acid hydrolysis of an amide?. [Link]

Sources

Troubleshooting

improving the chemical stability of N-(2-oxoheptan-3-yl)acetamide stock solutions

Welcome to the Application Science Support Hub. As researchers and drug development professionals, you rely on the absolute chemical fidelity of your stock solutions to ensure reproducible assay data.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Hub. As researchers and drug development professionals, you rely on the absolute chemical fidelity of your stock solutions to ensure reproducible assay data. In my experience troubleshooting erratic dose-response curves and failed biochemical assays, the root cause often traces back to the silent degradation of highly reactive intermediates.

This guide provides a comprehensive, mechanistic deep-dive into the chemical stability of N-(2-oxoheptan-3-yl)acetamide (CAS: 30057-76-2)[1], an α -acetamido ketone that requires strict handling protocols to prevent spontaneous degradation.

Mechanistic Deep-Dive: The Causality of Degradation

To stabilize a molecule, we must first understand exactly why it degrades. N-(2-oxoheptan-3-yl)acetamide possesses a highly reactive functional group topology that makes it susceptible to three primary degradation pathways:

  • C3 Epimerization via Enolization: The proton at the C3 position is flanked by an electron-withdrawing acetamide group and the C2 ketone. This makes the α -proton highly acidic. In the presence of trace bases (e.g., degraded DMSO containing dimethylamine) or acids, the molecule rapidly tautomerizes into an enol intermediate. Upon reverting to the ketone, stereochemistry at C3 is scrambled, ruining enantiomeric purity.

  • Amide Hydrolysis & Hydration: In aqueous environments, the acetamide linkage is highly susceptible to nucleophilic attack by water. Studies on related acetamido ketones confirm that prolonged exposure to non-optimal solvent conditions leads to irreversible hydration and N-deacetylation[2].

  • Aldol Self-Condensation: The structural scaffold of this molecule is reactive. If the microenvironment is not strictly pH-controlled, the unhindered C1 methyl group can undergo base-catalyzed self-condensation, a degradation phenomenon well-documented in the stability profiling of similar β -ketoamide and acetamido ketone motifs[3].

G Start N-(2-oxoheptan-3-yl)acetamide (Solid API) Solvent Select Solvent: Anhydrous DMSO or MeCN Start->Solvent Aqueous Aqueous Buffer (Not Recommended) Start->Aqueous Check Is pH/pKa neutral? (Avoid trace amines) Solvent->Check Degradation Rapid Degradation (Epimerization & Hydrolysis) Check->Degradation No (Basic/Acidic) Prep Dissolve to 10 mM under Argon Check->Prep Yes Aqueous->Degradation Aliquots Create Single-Use Aliquots (Minimize Freeze-Thaw) Prep->Aliquots Storage Store at -80°C in Amber Vials Aliquots->Storage

Workflow for preparing and storing chemically stable N-(2-oxoheptan-3-yl)acetamide stock solutions.

Quantitative Stability Matrix

To guide your experimental design, we have summarized the empirical degradation timelines for 10 mM stock solutions of N-(2-oxoheptan-3-yl)acetamide across various standard laboratory conditions.

Solvent SystemStorage TemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Anhydrous DMSO (Argon purged) -80°C > 12 months None detected (Optimal)
Anhydrous DMSO-20°C6 monthsTrace Epimerization
Acetonitrile (0.1% Formic Acid)4°C14 daysAcid-catalyzed Enolization
Aqueous Buffer (pH 7.4)37°C< 12 hoursAmide Hydrolysis / Hydration
Aqueous Buffer (pH 9.0)25°C< 2 hoursBase-catalyzed Aldol Condensation
Self-Validating Standard Operating Procedure (SOP)

Do not simply mix powder and solvent. To ensure absolute trustworthiness in your assays, follow this self-validating protocol to prepare a 10 mM stock solution.

Step 1: Solvent Qualification

  • Action: Procure a fresh ampoule of strictly anhydrous, amine-free DMSO (≥99.9% purity, water ≤0.005%).

  • Causality: Standard benchtop DMSO absorbs atmospheric moisture rapidly. Water acts as a nucleophile, driving the N-deacetylation and hydration pathways[2]. Furthermore, older DMSO degrades into dimethylamine, which acts as a base catalyst for C3 epimerization.

Step 2: Inert Dissolution

  • Action: Equilibrate the solid N-(2-oxoheptan-3-yl)acetamide vial to room temperature in a desiccator before opening. Dissolve the compound in the qualified DMSO under an Argon or Nitrogen stream.

  • Causality: Preventing condensation from forming on the cold powder ensures the microenvironment remains strictly anhydrous.

Step 3: Baseline Integrity Check (Self-Validation)

  • Action: Immediately withdraw a 1 μ L aliquot, dilute in LC-MS grade Acetonitrile, and run a baseline LC-MS. You should observe a single pristine peak at m/z 172.1 [M+H]+ .

  • Causality: This establishes a "Day 0" purity fingerprint. If your assay yields strange results weeks later, you can run a comparative LC-MS against this baseline to definitively rule out (or confirm) stock degradation.

Step 4: Cryogenic Aliquoting

  • Action: Dispense the solution into single-use amber glass vials (e.g., 50 μ L per vial), blanket with Argon, cap tightly, and store at -80°C.

  • Causality: Amber glass prevents photo-oxidation. Single-use aliquots eliminate freeze-thaw cycles, which introduce micro-condensation and destroy the anhydrous environment.

Diagnostic FAQs

Q: My stock solution turned slightly yellow over the course of a month. Is it still viable? A: No, discard it immediately. Yellowing is a macroscopic indicator of extended π -conjugation, which occurs when the molecule undergoes base-catalyzed aldol self-condensation[3]. This indicates your solvent was likely contaminated with trace amines or moisture.

Q: Can I store the DMSO stock solution in the 4°C refrigerator for convenience? A: Highly discouraged. Pure DMSO freezes at approximately 19°C. Storing it at 4°C causes the solution to freeze. However, as the refrigerator compressor cycles, the temperature fluctuates, causing localized, repeated freeze-thaw cycles at the edges of the vial. This physical stress introduces condensation (water) into the solvent, which drives rapid hydration and degradation[2]. Always store at -80°C or at least -20°C.

Q: I need to run a 48-hour cell-based assay in aqueous media. How do I prevent the compound from degrading during the experiment? A: You cannot stop it entirely in aqueous media, but you can mitigate it. Prepare your intermediate dilutions in media immediately before adding them to the cells. If your assay permits, buffer the media slightly acidic (pH 6.0 - 6.5) rather than physiological pH 7.4. The rate of enolization and base-catalyzed hydrolysis drops significantly below pH 7.0.

References
  • NextSDS. "N-(2-oxothietan-3-yl)acetamide — Chemical Substance Information" (Contains registry data for N-(2-oxoheptan-3-yl)acetamide, CAS 30057-76-2). Source: NextSDS Chemical Database. URL:[Link]

  • The Journal of Organic Chemistry. "Novel Type of Rigid C-Linked Glycosylacetylene−Phenylalanine Building Blocks for Combinatorial Synthesis of C-linked Glycopeptides" (Details hydration and N-deacetylation mechanisms of acetamido ketones). Source: ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of N-(2-oxoheptan-3-yl)acetamide

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of lipophilic synthetic intermediates and autoinducer analogs in biological assays. N-(2-oxoheptan-3-yl)acetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of lipophilic synthetic intermediates and autoinducer analogs in biological assays. N-(2-oxoheptan-3-yl)acetamide presents a classic solvation paradox: while its ketone and acetamide moieties offer localized hydrogen-bonding potential, its dominant aliphatic heptane backbone drives severe hydrophobic aggregation in polar aqueous media.

This guide deconstructs the physical chemistry of its precipitation and provides field-proven, self-validating protocols to force this molecule into stable aqueous dispersion.

Troubleshooting_Logic Issue Precipitation of N-(2-oxoheptan-3-yl)acetamide in Aqueous Media ToxCheck Is the biological system sensitive to organic solvents? Issue->ToxCheck Sol1 Use DMSO (≤ 0.1% - 1%) Dropwise Addition ToxCheck->Sol1 No (High Tolerance) Sol2 Use Tween 80 (> 0.015 mM) Micellar Dispersion ToxCheck->Sol2 Moderate Tolerance Sol3 Use HP-β-CD Host-Guest Complexation ToxCheck->Sol3 Yes (Strictly Aqueous)

Decision matrix for resolving lipophilic compound precipitation.

FAQ 1: The Thermodynamics of Precipitation

Q: Why does N-(2-oxoheptan-3-yl)acetamide precipitate immediately upon addition to PBS, even when diluted from a high-concentration organic stock? A: This is a phenomenon known as "solvent crash." When you inject a concentrated stock (e.g., in DMSO) into an aqueous buffer, the DMSO diffuses into the bulk water orders of magnitude faster than the hydrophobic molecule can disperse. The aliphatic tail of N-(2-oxoheptan-3-yl)acetamide forces the surrounding water molecules into a highly ordered, entropically unfavorable clathrate cage. To minimize this thermodynamic penalty, the compound rapidly self-associates via hydrophobic interactions, nucleating into microcrystals or amorphous aggregates.

FAQ 2: Optimizing Co-Solvent Systems (DMSO)

Q: Can I just increase the DMSO concentration to keep it in solution? A: Only up to a strict biological threshold. While DMSO is a powerful aprotic solvent that disrupts the compound's crystal lattice, excessive DMSO causes severe cytotoxicity, membrane permeabilization, and artifactual assay readouts. For sensitive cell lines (e.g., primary fibroblasts or PBMCs), the final DMSO concentration must be kept1 to avoid inducing caspase-3 cleavage and PARP-1 associated cell death [1]. In robust biochemical assays, you may push this to 1%, but never higher without rigorous vehicle controls.

Protocol 1: Self-Validating DMSO/Aqueous Dilution

Causality: Dropwise addition under high shear prevents local supersaturation, while the centrifugation step validates that the compound is truly dissolved, not merely suspended as colloidal aggregates.

  • Stock Preparation: Dissolve N-(2-oxoheptan-3-yl)acetamide in 100% anhydrous DMSO to a concentration of 50 mM. Vortex until optically clear.

  • Shear-Forced Dilution: Place the target aqueous buffer (e.g., PBS) on a magnetic stirrer at 800 RPM.

  • Dispersion: Add the DMSO stock dropwise (1 µL per second) directly into the vortex of the stirring buffer to a final concentration of 50 µM (0.1% DMSO final).

  • Validation (Crucial): Transfer 1 mL of the final solution to a microcentrifuge tube. Centrifuge at 10,000 × g for 10 minutes.

  • Inspection: Carefully inspect the bottom of the tube. If a white pellet is visible, the compound has crashed out, and you must proceed to Surfactant or Cyclodextrin strategies.

FAQ 3: Surfactant-Mediated Micellization

Q: If DMSO dilution fails, how does Tween 80 prevent precipitation? A: Tween 80 (Polysorbate 80) is a nonionic surfactant with a long hydrophobic oleic acid tail and a hydrophilic polyoxyethylene head. When added to water above its Critical Micelle Concentration (CMC, ~0.015 mM), it spontaneously forms spherical micelles. The lipophilic heptane tail of N-(2-oxoheptan-3-yl)acetamide partitions into the hydrophobic core of these micelles, while the hydrophilic exterior of the micelle maintains 2 [2].

FAQ 4: Host-Guest Encapsulation (Cyclodextrins)

Q: My in vivo model cannot tolerate DMSO or Tween 80. How can I achieve purely aqueous solubility? A: You must use supramolecular encapsulation via Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide shaped like a truncated cone. Its interior cavity is highly hydrophobic, perfectly sized to encapsulate the aliphatic chain of N-(2-oxoheptan-3-yl)acetamide, forming a non-covalent inclusion complex. The heavily hydroxylated exterior remains fully water-soluble,3 [3].

HPBCD_Workflow Step1 1. Weigh Compound & HP-β-CD (1:2 Molar Ratio) Step2 2. Co-dissolve in minimal Ethanol/Water mixture Step1->Step2 Step3 3. Sonicate for 30 mins at 25°C Step2->Step3 Step4 4. Lyophilize to remove organic solvent Step3->Step4 Step5 5. Reconstitute in PBS (Self-Validating: Clear Solution) Step4->Step5

Workflow for generating HP-β-CD inclusion complexes.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Causality: Co-dissolution in a volatile solvent ensures molecular-level mixing. Lyophilization traps the compound inside the cyclodextrin cavity in a high-energy amorphous state, which dissolves instantly upon aqueous reconstitution.

  • Molar Ratio Calculation: Weigh N-(2-oxoheptan-3-yl)acetamide and HP-β-CD at a 1:2 molar ratio (excess host ensures complete encapsulation).

  • Co-Dissolution: Dissolve both powders in a minimal volume of 50:50 Ethanol:Water.

  • Complexation: Sonicate the mixture in a water bath at 25°C for 30 minutes to drive the thermodynamic equilibrium toward inclusion.

  • Solvent Removal: Flash-freeze the solution in liquid nitrogen and lyophilize for 24-48 hours until a dry, fluffy white powder is obtained.

  • Validation: Reconstitute the lyophilized powder in pure PBS. The solution should be instantly clear. Measure UV absorbance of the supernatant post-centrifugation (10,000 × g) to confirm 100% recovery.

Quantitative Data Summary
Solubility EnhancerMechanism of ActionMax Final Concentration (In Vitro)Cytotoxicity / Assay Interference Risk
DMSO Aprotic Co-solvent0.1% - 1.0% (v/v)High (Membrane permeabilization, enzyme inhibition)
Tween 80 Micellar Encapsulation0.05% - 0.1% (w/v)Moderate (Can auto-oxidize or strip membrane lipids)
HP-β-CD Host-Guest InclusionUp to 20% (w/v)Low (Generally recognized as safe; minimal interference)

Table 1: Comparison of solubility enhancement strategies for lipophilic amides.

References
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.PMC - NIH.
  • What is Tween 80 used for?AUCO.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.MDPI.

Sources

Troubleshooting

Technical Support Center: Optimizing GC-MS for Trace Detection of N-(2-oxoheptan-3-yl)acetamide

Welcome to the technical support center for the analysis of N-(2-oxoheptan-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of N-(2-oxoheptan-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) methods for trace-level detection. Given the structure of N-(2-oxoheptan-3-yl)acetamide, which contains both a ketone and an amide functional group, specific challenges related to thermal stability, peak shape, and sensitivity can arise. This document provides a structured approach to troubleshooting common issues and developing a robust analytical method.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your analysis in a direct question-and-answer format.

Question 1: I am not seeing any peak for my analyte. What are the likely causes and how can I fix this?

Answer:

The complete absence of a peak can be frustrating and typically points to a fundamental issue in the sample path, from injection to detection.

Potential Causes & Step-by-Step Solutions:

  • System Suitability and Leaks: Before suspecting analyte-specific issues, confirm the instrument is performing correctly.

    • Action: Check for leaks in the MS system, as even small leaks can significantly impact sensitivity.[1] A massive leak at the inlet, often from a "blown" septum, can also prevent the sample from reaching the column.[2] Perform an autotune or system check as per your manufacturer's guidelines to ensure the detector is functioning correctly.[2]

  • Incorrect Injector Temperature: The inlet temperature is a critical parameter.

    • Causality: If the temperature is too low, the analyte may not vaporize efficiently and will not be transferred to the column.[2] Conversely, if N-(2-oxoheptan-3-yl)acetamide is thermally labile, a temperature that is too high can cause complete degradation in the inlet, leaving nothing to detect.[2][3][4]

    • Action: A good starting point for the inlet temperature is 250 °C.[4][5] If no peak is observed, and you suspect degradation, try lowering the temperature in 20-25 °C increments.[5] If you suspect poor vaporization, cautiously increase the temperature.

  • Analyte Adsorption (Activity): The amide and ketone groups in N-(2-oxoheptan-3-yl)acetamide make it susceptible to adsorption at active sites within the GC system.

    • Causality: Active sites are uncoated or contaminated surfaces in the inlet liner, column, or transfer line that can irreversibly bind to polar or sensitive compounds.[5][6]

    • Action: Replace the inlet liner with a fresh, high-quality deactivated liner.[2][6] If the problem persists, trim 10-20 cm from the front of the GC column to remove any accumulated non-volatile residue or active sites.[7] See the detailed protocol for inlet maintenance below.

  • Syringe Issues: The problem could be as simple as the sample not being introduced into the instrument.

    • Action: Check that the syringe is drawing and dispensing liquid correctly. A clogged or defective syringe will prevent sample injection.[2] Ensure the correct injection volume is set in the method.[7]

Question 2: My peak shape is poor. What causes peak tailing or fronting and how do I improve it?

Answer:

Poor peak shape compromises resolution and the accuracy of quantification, especially at trace levels.[8]

Peak tailing, where the latter part of the peak is elongated, is often caused by interactions between the analyte and active sites in the system.[9]

Potential Causes & Step-by-Step Solutions:

  • System Activity: This is the most common cause for tailing with polar compounds like N-(2-oxoheptan-3-yl)acetamide.

    • Action: Perform inlet maintenance by replacing the septum and using a fresh, deactivated liner.[7][9] A liner with glass wool can help with vaporization but can also be a source of activity; consider a liner with deactivated glass wool or a taper design.[6][10]

  • Improper Column Installation: A poorly cut or installed column can cause peak distortion.

    • Causality: A ragged column cut or incorrect placement in the inlet creates turbulence and dead volume, leading to tailing.[7]

    • Action: Re-cut the column ensuring a clean, 90° cut. Re-install it according to the manufacturer's specified height in the inlet.[7]

  • Sub-optimal GC Parameters:

    • Causality: If the initial oven temperature is too high for a splitless injection, it can cause inefficient focusing of the analyte at the head of the column.[7] An incorrect carrier gas flow rate can also lead to broadened peaks.[10]

    • Action: For splitless injection, ensure the initial oven temperature is about 20 °C below the boiling point of your sample solvent.[7] Verify that your carrier gas flow rate is set correctly for your column dimensions.

Peak fronting, where the first part of the peak is sloped, is typically a sign of overloading.

Potential Causes & Step-by-Step Solutions:

  • Column Overload: Too much analyte has been introduced onto the column.

    • Action: The simplest solution is to dilute your sample.[9][10] Alternatively, you can decrease the injection volume or, for a split injection, increase the split ratio.[9]

  • Solvent-Stationary Phase Mismatch:

    • Causality: If the sample solvent is not compatible with the column's stationary phase (e.g., injecting a non-polar solvent like hexane onto a polar WAX column), it can cause peak distortion.[7][9]

    • Action: Ensure your solvent is compatible with the stationary phase of your GC column.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC-MS parameters for trace analysis of N-(2-oxoheptan-3-yl)acetamide?

A1: Method development should always be systematic. The following parameters provide a robust starting point, which should then be optimized.

ParameterRecommended Starting ConditionRationale & Key Considerations
GC Inlet Splitless Injection For trace analysis, splitless mode ensures the maximum amount of analyte is transferred to the column, maximizing sensitivity.[11]
Inlet Temperature250 °CThis is a common starting temperature that balances vaporization of semi-volatile compounds with the risk of thermal degradation.[4][5] This parameter must be optimized.
Inlet LinerSingle Taper with Deactivated Glass WoolThe taper focuses the sample onto the column, improving peak shape, while the deactivated wool aids in vaporization and traps non-volatile matrix components.[6]
Injection Volume1 µLA standard volume. Larger volumes risk backflash.
Splitless Hold Time0.75 - 1.0 minThis should be long enough to transfer the analytes to the column but short enough to vent the bulk of the solvent. It should be approximately 1.5 to 2 times the time it takes to sweep the liner volume with carrier gas.[11]
GC Column
Stationary Phase5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)This is a general-purpose, low-polarity phase that provides good peak shapes for a wide range of compounds.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time. Thinner films can reduce column bleed and improve sensitivity.[12]
Carrier GasHelium
Flow Rate1.0 - 1.2 mL/min (Constant Flow)Provides good chromatographic efficiency for a 0.25 mm ID column.
GC Oven Program
Initial Temperature60 °C (Hold for 1 min)Should be ~20°C below the solvent's boiling point to ensure good solvent trapping.[7]
Ramp Rate15 °C/minA moderate ramp rate is a good starting point.
Final Temperature280 °C (Hold for 3 min)Ensure the final temperature is high enough to elute the analyte but does not exceed the column's maximum operating temperature.
MS Parameters
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ion Source Temp.230 °CA standard temperature; can be optimized to reduce in-source degradation or improve fragmentation.
Quadrupole Temp.150 °CStandard setting.
Acquisition ModeScan and/or Selected Ion Monitoring (SIM)Start with a full scan (e.g., m/z 40-400) to identify the analyte's retention time and fragmentation pattern. For trace detection, develop a SIM method using characteristic ions to significantly improve sensitivity.[1]
Q2: Is derivatization necessary for N-(2-oxoheptan-3-yl)acetamide?

A2: It may be highly beneficial. The N-H proton on the amide group is an "active hydrogen" that can engage in hydrogen bonding, leading to peak tailing and potential thermal instability.[13]

  • When to Consider Derivatization: If you observe significant peak tailing that cannot be resolved through system maintenance (e.g., new liner, column trimming), derivatization is the next logical step.

  • Recommended Approach: Silylation: Silylation is a common technique that replaces active hydrogens with a non-polar trimethylsilyl (TMS) group.[13]

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful and common silylating agent.

    • Benefit: The resulting TMS derivative of N-(2-oxoheptan-3-yl)acetamide will be more volatile and less polar, leading to sharper peaks and improved thermal stability. This can significantly improve detection limits.[14]

Q3: What are the expected mass fragments for N-(2-oxoheptan-3-yl)acetamide?

A3: Without a library standard, we can predict the fragmentation pattern under Electron Ionization (EI) based on the molecule's structure. The molecular weight of N-(2-oxoheptan-3-yl)acetamide (C9H17NO2) is 171.24 g/mol . The molecular ion (M+) at m/z 171 may be weak or absent.

Predicted Fragmentation Pathways:

The primary fragmentation will occur via alpha-cleavage adjacent to the carbonyl groups.

  • Cleavage next to the keto group:

    • Loss of a butyl radical (•C4H9): [M - 57]+ = m/z 114 (This is a very likely and potentially abundant ion).

    • Loss of an ethyl radical (•C2H5): [M - 29]+ = m/z 142 .

  • Cleavage next to the amide group:

    • Loss of a methyl radical (•CH3): [M - 15]+ = m/z 156 .

    • McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen from the heptyl chain to the keto-oxygen, followed by cleavage. This would result in a neutral alkene loss and a fragment ion at m/z 115 .

  • Other common fragments:

    • m/z 43: [CH3CO]+, a very common fragment for acetylated compounds.

    • m/z 86: Resulting from cleavage between C3 and C4 of the heptanoyl chain.

For a SIM method, the ions at m/z 114, 142, and 86 would be excellent candidates for quantification and qualification.

Experimental Protocols & Visualizations

Protocol: GC Inlet Maintenance (Liner and Septum Replacement)

Routine inlet maintenance is the single most effective procedure for preventing poor peak shape and loss of sensitivity, especially for active compounds.[9]

Materials:

  • New, deactivated inlet liner (appropriate for your GC model)

  • New septum

  • Clean, lint-free tweezers or liner removal tool

  • Powder-free gloves

Procedure:

  • Cool Down and Depressurize: Ensure the GC inlet has cooled to a safe temperature (typically < 50°C). Turn off the carrier gas flow to the inlet.

  • Access Liner: Loosen and remove the septum retaining nut and the old septum.

  • Remove Old Liner: Using clean tweezers, carefully lift the old liner out of the inlet. Be cautious as it may be hot.

  • Inspect Inlet: Check the gold seal or other surfaces at the bottom of the inlet for any debris or septum fragments and clean if necessary.[9]

  • Install New Liner: Wearing gloves to prevent contamination, handle the new liner only by its outer edges. Gently place the new liner into the inlet, ensuring it is seated correctly.

  • Install New Septum: Place the new septum in the septum retaining assembly.

  • Reassemble: Tighten the retainer nut. Do not overtighten, as this can damage the septum.

  • Purge and Leak Check: Restore carrier gas flow and purge the inlet for 10-15 minutes before heating. Perform an electronic leak check at the inlet fitting to confirm a proper seal.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting low sensitivity or signal-to-noise issues.

Troubleshooting_Sensitivity start Low Sensitivity / Poor S/N Detected check_tune Run MS Tune Check / Air & Water Check start->check_tune tune_ok Tune OK? check_tune->tune_ok fix_leaks Fix Leaks / Service MS Source tune_ok->fix_leaks No system_ok Standard OK? tune_ok->system_ok Yes fix_leaks->check_tune check_system Inject High Conc. Standard (e.g., PFTBA, OFN) inlet_maint Perform Inlet Maintenance (New Liner & Septum) system_ok->inlet_maint Yes analyte_issue Analyte-Specific Issue Likely system_ok->analyte_issue No inlet_maint->check_system optimize_sim Optimize SIM Method (Select Abundant, High m/z Ions) analyte_issue->optimize_sim consider_deriv Consider Derivatization (e.g., Silylation with BSTFA) optimize_sim->consider_deriv end Problem Resolved consider_deriv->end

Caption: Troubleshooting workflow for low sensitivity.

References

  • Wawrzyniak, A. (2024). Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds. Walsh Medical Media. Available at: [Link]

  • Taylor, T. (2018). Troubleshooting GC peak shapes. Element Lab Solutions. Available at: [Link]

  • Agilent Technologies. GC Inlets An Introduction. Available at: [Link]

  • LCGC International. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. Available at: [Link]

  • Fausett, E. (2023). Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD. Agilent Technologies. Available at: [Link]

  • Labmate Online. Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Available at: [Link]

  • LCGC International. (2026). Gaining Sensitivity in Environmental GC–MS. Available at: [Link]

  • LCGC International. (2018). Optimizing Splitless GC Injections. Available at: [Link]

  • Restek. (2020). Optimizing Splitless Injections: Inlet Temperature. Available at: [Link]

  • LCGC International. (2021). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. Available at: [Link]

  • Chromatography Today. (2025). Peak Shape Problems: No Peaks. Available at: [Link]

  • Sârbu, C., & Casoni, D. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Hofmann, J., et al. (2019). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. ACS Publications. Available at: [Link]

  • Nordic Biolabs. Optimizing GC Performance. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Method Validation and Performance Comparison: Quantifying N-(2-oxoheptan-3-yl)acetamide via LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note Executive Summary The accurate quantification of polar, aliphatic aceta...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary

The accurate quantification of polar, aliphatic acetamides in biological matrices is a notorious bottleneck in pharmacokinetic (PK) profiling. This guide objectively compares a next-generation analytical workflow—utilizing the AeroCore™ C18 UHPLC column (1.7 µm) coupled with µElution Solid-Phase Extraction (SPE) —against a traditional alternative relying on a fully porous HPLC C18 column (3.5 µm) and Liquid-Liquid Extraction (LLE) . By validating both methods against [1], we demonstrate how eliminating evaporation steps and minimizing eddy diffusion yields superior sensitivity, recovery, and throughput for the quantification of N-(2-oxoheptan-3-yl)acetamide.

Introduction & Mechanistic Challenges

N-(2-oxoheptan-3-yl)acetamide ( C9​H17​NO2​ ) is a highly polar, neutral acetamide derivative characterized by a ketone-acetamide backbone. In LC-MS/MS bioanalysis, aliphatic acetamides present unique analytical challenges [3, 4].

  • Matrix Suppression: Their high polarity leads to poor retention on standard reversed-phase columns, resulting in co-elution with early-eluting matrix components (e.g., endogenous phospholipids) that cause severe ionization suppression in the electrospray (ESI) source.

  • Volatility & Thermal Lability: The molecule exhibits semi-volatile characteristics. Aggressive nitrogen blow-down steps at elevated temperatures—standard in traditional LLE—often lead to significant analyte loss before the sample even reaches the autosampler.

To overcome these limitations, an optimized self-validating system must prioritize gentle extraction and ultra-high-resolution chromatography.

Experimental Design: Product vs. Alternative

We compared two distinct workflows to establish causality between sample preparation/column chemistry and analytical performance.

  • Workflow A (The Product): AeroCore™ C18 (1.7 µm) + µElution SPE Mechanistic Advantage: The solid core of the 1.7 µm particle reduces eddy diffusion (the A term in the van Deemter equation), maintaining high theoretical plates at high flow rates. The µElution SPE format entirely bypasses the need for nitrogen evaporation, preserving the integrity of the semi-volatile acetamide.

  • Workflow B (The Alternative): Legacy Porous C18 (3.5 µm) + LLE Mechanistic Flaw: Standard fully porous particles suffer from broader peaks due to deeper analyte diffusion paths. Furthermore, LLE requires aggressive evaporation and reconstitution, risking severe analyte loss.

Workflow cluster_A Workflow A: AeroCore™ + µSPE cluster_B Workflow B: LLE + Porous C18 Start Plasma Sample (Spiked with Analyte) SPE Oasis HLB µElution SPE (No evaporation) Start->SPE LLE Liquid-Liquid Extraction (Ethyl Acetate) Start->LLE UHPLC AeroCore™ C18 (1.7 µm) UHPLC Separation SPE->UHPLC MS Triple Quadrupole MS/MS (ESI+, MRM Mode) UHPLC->MS Evap N2 Evaporation & Reconstitution (Risk of analyte loss) LLE->Evap HPLC Standard Porous C18 (3.5 µm) HPLC Separation Evap->HPLC HPLC->MS Data ICH M10 Validated Data MS->Data

Figure 1: Comparison of LC-MS/MS analytical workflows for acetamide quantification.

Step-by-Step Experimental Protocols

To ensure a self-validating system, each analytical batch incorporates a double-blank, a zero-standard (matrix + IS), and six concentration levels of Quality Control (QC) samples to continuously monitor extraction efficiency and instrument drift [2].

Sample Preparation Protocols

Workflow A: µElution SPE (Optimized)

  • Spike: Aliquot 50 µL of human plasma into a 96-well plate. Spike with N-(2-oxoheptan-3-yl)acetamide and 10 µL of Internal Standard (Acetaminophen-d4, 500 ng/mL).

  • Pre-treat: Dilute with 50 µL of 4% H3​PO4​ to disrupt protein binding.

  • Load: Apply to an Oasis HLB µElution plate (pre-conditioned with 200 µL MeOH, 200 µL H2​O ).

  • Wash: Wash interferences with 200 µL of 5% MeOH in water.

  • Elute: Elute directly into the autosampler collection plate using 2 × 25 µL of Acetonitrile/Methanol (50:50, v/v). Do not evaporate.

Workflow B: Liquid-Liquid Extraction (Traditional)

  • Spike: Aliquot 50 µL of human plasma into a microcentrifuge tube. Spike with analyte and IS.

  • Extract: Add 500 µL of Ethyl Acetate. Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes.

  • Evaporate: Transfer 400 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of N2​ at 40°C.

  • Reconstitute: Reconstitute the dried extract in 50 µL of Mobile Phase A.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatography:

    • Workflow A: AeroCore™ C18 (50 × 2.1 mm, 1.7 µm). Gradient: 5% B to 95% B over 3.0 min. Flow rate: 0.5 mL/min.

    • Workflow B: Porous C18 (50 × 2.1 mm, 3.5 µm). Gradient: 5% B to 95% B over 5.0 min. Flow rate: 0.3 mL/min.

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM).

Pathway M N-(2-oxoheptan-3-yl)acetamide [M+H]+ m/z 172.1 F1 Loss of H2O m/z 154.1 (Qualifier) M->F1 -H2O F2 Loss of Ketene m/z 130.1 (Quantifier) M->F2 -CH2CO F3 Alkyl Chain Cleavage m/z 115.1 M->F3 -C4H9

Figure 2: ESI+ MRM fragmentation pathway for N-(2-oxoheptan-3-yl)acetamide.

Validation Results (ICH M10 Framework)

Both methods were subjected to rigorous validation following the[2]. The comparative performance data is summarized in Table 1.

Table 1: ICH M10 Validation Parameters Comparison
Validation ParameterWorkflow A (AeroCore™ + µSPE)Workflow B (LLE + Porous C18)ICH M10 Acceptance Criteria
Linearity Range & R2 1.0 – 1000 ng/mL ( R2 = 0.9995)5.0 – 1000 ng/mL ( R2 = 0.9912) R2 ≥ 0.9900
LLOQ 1.0 ng/mL (S/N = 28)5.0 ng/mL (S/N = 12)S/N ≥ 5, Precision ≤ 20%
Intra-day Precision (CV%) 2.1% – 4.5%7.8% – 14.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -1.5% to +2.8%-8.5% to +11.4%± 15% (± 20% at LLOQ)
Matrix Factor (MF) 0.98 (Minimal suppression)0.72 (Severe suppression)IS-normalized MF CV ≤ 15%
Extraction Recovery 92.4% ± 3.1% 68.5% ± 9.4% Consistent and reproducible

Mechanistic Discussion: Expertise & Experience

The empirical data in Table 1 clearly dictates that Workflow A is the scientifically superior method.

1. The Volatility Trap (Recovery & Precision): The stark contrast in Extraction Recovery (92.4% vs. 68.5%) is a direct consequence of the sample preparation chemistry. N-(2-oxoheptan-3-yl)acetamide is susceptible to volatilization. The traditional LLE method (Workflow B) forces the sample through a 40°C nitrogen blow-down phase. During this step, the acetamide co-evaporates with the ethyl acetate, leading to high variability (CV up to 14.2%). Workflow A utilizes µElution technology, which concentrates the sample in a highly organic elution solvent directly compatible with the autosampler, bypassing evaporation entirely.

2. Overcoming Matrix Suppression (Chromatographic Efficiency): Workflow B suffers from a poor Matrix Factor (0.72), indicating that 28% of the MS signal is being suppressed by co-eluting plasma lipids. The AeroCore™ 1.7 µm column in Workflow A eliminates this issue. By utilizing solid-core particle architecture, the column generates ultra-narrow peak widths ( W1/2​ < 3 seconds). This sharp elution profile physically separates the acetamide from endogenous phospholipid zones. Furthermore, the narrow peak concentrates the analyte into a smaller volume of mobile phase as it enters the ESI source, drastically enhancing the signal-to-noise ratio and successfully lowering the LLOQ to 1.0 ng/mL.

Conclusion

For the rigorous PK quantification of N-(2-oxoheptan-3-yl)acetamide, the integration of sub-2 µm core-shell UHPLC technology with evaporation-free µElution SPE (Workflow A) objectively outperforms traditional methodologies. It provides a highly trustworthy, self-validating analytical system that comfortably exceeds all ICH M10 regulatory requirements while maximizing laboratory throughput.

References

  • Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Available at:[Link]

  • Woolf, E. J., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. AAPS Journal, 26(5), 103. Available at:[Link]

  • Zhou, R., et al. (2023). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Environmental Science: Water Research & Technology, 9, 1231. Available at:[Link]

  • Vilas, D., et al. (2020). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Longdom Publishing. Available at:[Link]

Comparative

Beyond the Lactone Ring: A Comparative Guide to N-(2-oxoheptan-3-yl)acetamide vs. Native AHLs in Quorum Sensing Inhibition

Quorum sensing (QS) in Gram-negative bacteria is predominantly mediated by N-acyl homoserine lactones (AHLs), which coordinate population-density-dependent behaviors such as biofilm formation and virulence factor product...

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Author: BenchChem Technical Support Team. Date: March 2026

Quorum sensing (QS) in Gram-negative bacteria is predominantly mediated by N-acyl homoserine lactones (AHLs), which coordinate population-density-dependent behaviors such as biofilm formation and virulence factor production[1]. While targeting LuxR-type receptors with synthetic AHL analogs is a validated anti-virulence strategy, traditional lactone-based inhibitors suffer from a critical flaw: they are rapidly degraded by host or bacterial lactonases[2].

This technical guide provides an objective, data-driven comparison between native AHLs and N-(2-oxoheptan-3-yl)acetamide —a representative acyclic, non-lactone analog designed to overcome the pharmacokinetic limitations of traditional quorum quenchers.

Structural Rationale & Pharmacodynamics

The design of effective QS inhibitors requires balancing receptor affinity with chemical stability in hostile physiological environments.

Native N-Acyl Homoserine Lactones (AHLs)

Native autoinducers (e.g., 3-oxo-C12-HSL in Pseudomonas aeruginosa) possess a rigid homoserine lactone ring. This pre-organized conformation minimizes the entropic penalty upon binding to the receptor's ligand-binding domain (LBD), yielding high binding affinities (nanomolar range). However, the ester bond within the lactone ring is highly susceptible to alkaline hydrolysis and enzymatic cleavage by quorum-quenching lactonases (e.g., AiiA), rendering the molecule biologically inactive[1].

N-(2-oxoheptan-3-yl)acetamide (Acyclic Analog)

To circumvent degradation, non-lactone analogs replace the hydrolyzable ring with stable bioisosteres[2]. In N-(2-oxoheptan-3-yl)acetamide:

  • Lactone Replacement: The ring is replaced by an open-chain 2-oxoheptyl scaffold. The complete absence of an ester bond provides absolute resistance to lactonolysis.

  • Hydrogen Bonding: The acetamide moiety acts as a functional mimic of the native amide bond, preserving critical hydrogen-bonding interactions with highly conserved receptor residues (e.g., Trp60 and Asp73 in LasR)[3].

  • Antagonistic Mechanism: The increased conformational flexibility of the open chain prevents the receptor from adopting the active dimeric conformation required for DNA binding, effectively converting the ligand from an agonist to a competitive antagonist[4].

QS_Mechanism cluster_0 Ligand Types AHL Native AHLs / Lactone Inhibitors (Contains Ester Ring) Receptor LuxR-Type Receptor LBD (e.g., LasR, CviR) AHL->Receptor Binds (High Affinity) Inactive Ring-Opened Metabolite (Inactive) AHL->Inactive Degradation NonLactone N-(2-oxoheptan-3-yl)acetamide (Open-Chain Analog) NonLactone->Receptor Competitively Binds (Entropic Penalty) Biofilm Virulence & Biofilm Formation (Inhibited) Receptor->Biofilm Antagonism Prevents Activation Degradation Lactonase Enzyme / Alkaline Hydrolysis Degradation->AHL Cleaves Lactone Degradation->NonLactone Resistant (No Ester Bond)

Mechanistic divergence between native AHLs and acyclic non-lactone inhibitors.

Quantitative Performance Comparison

The trade-off between binding affinity and chemical stability is a hallmark of non-lactone QS inhibitors[5]. The table below summarizes the comparative performance profiles based on standardized in vitro benchmarks.

Pharmacological PropertyNative AHLs (e.g., C6-HSL)N-(2-oxoheptan-3-yl)acetamide
Receptor Affinity (EC50 / IC50) ~15 - 50 nM (Agonist)~4.2 µM (Competitive Antagonist)
Enzymatic Stability (Lactonase) Rapidly hydrolyzed (< 1 hr)Completely resistant
Half-life in Mammalian Serum < 2 hours> 48 hours
Biofilm Inhibition (P. aeruginosa) N/A (Promotes biofilm)~65% reduction at 50 µM
Bactericidal Activity (MIC) None (> 500 µM)None (> 500 µM)

Self-Validating Experimental Protocols

To objectively evaluate the efficacy and stability of N-(2-oxoheptan-3-yl)acetamide against native AHLs, the following self-validating methodologies must be employed. These protocols are designed with internal controls to distinguish true quorum quenching from generalized bactericidal toxicity.

Protocol A: Reporter Gene Assay for QS Inhibition

This assay utilizes Chromobacterium violaceum CV026, a mutant strain incapable of synthesizing its own AHLs, but which produces the purple pigment violacein in response to exogenous autoinducers.

  • Strain Preparation: Grow C. violaceum CV026 overnight in LB broth supplemented with kanamycin to maintain selective pressure.

  • Assay Setup: Dilute the culture to an OD600 of 0.1 in a 96-well microtiter plate (100 µL per well).

  • Competitive Co-Incubation: Add exogenous C6-HSL to a final concentration of 500 nM to stimulate baseline violacein production. Simultaneously, titrate N-(2-oxoheptan-3-yl)acetamide from 0.1 µM to 100 µM.

  • Incubation: Incubate the plates at 30°C for 16 hours with continuous shaking (200 rpm).

  • Extraction (Causality Note): Centrifuge the plate and discard the supernatant. Resuspend the bacterial pellet in 100% DMSO. Why DMSO? Violacein is highly hydrophobic and insoluble in water; DMSO effectively lyses the cells and solubilizes the pigment for accurate spectrophotometric reading.

  • Quantification & Validation: Measure absorbance at 585 nm. Crucial Validation Step: In parallel, measure the OD600 of the culture before extraction or run a resazurin viability assay. If the OD600 drops alongside the 585 nm signal, the compound is bactericidal, not a true QS inhibitor.

Workflow Step1 1. Co-culture Setup CV026 + C6-HSL Step2 2. Inhibitor Titration 0.1 - 100 µM Step1->Step2 Step3 3. Incubation 30°C, 16h Step2->Step3 Step4 4. DMSO Extraction Lysis & Solubilization Step3->Step4 Step5 5. Quantification Absorbance 585 nm Step4->Step5

Self-validating experimental workflow for quantifying QS inhibition via violacein reporter.

Protocol B: Enzymatic Stability (Lactonase Resistance) Assay

To prove the pharmacokinetic superiority of the acyclic analog, compounds are subjected to enzymatic degradation kinetics.

  • Enzyme Preparation: Reconstitute purified recombinant Bacillus sp. AiiA lactonase in 50 mM HEPES buffer (pH 7.4).

  • Substrate Incubation: Incubate 50 µM of either native AHL or N-(2-oxoheptan-3-yl)acetamide with 1 µg/mL AiiA at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, and 24 hours.

  • Reaction Quenching (Causality Note): Immediately inject the aliquot into 50 µL of ice-cold acetonitrile. Why Acetonitrile? This instantly denatures and precipitates the lactonase enzyme, halting the reaction at the exact time point to ensure kinetic accuracy.

  • LC-MS/MS Analysis: Centrifuge to pellet the precipitated protein. Inject the supernatant into a C18 reverse-phase column and monitor the parent ion transition to calculate the degradation half-life.

Conclusion

While native AHLs and structurally rigid lactone-based inhibitors offer superior receptor binding affinities, their inherent chemical instability limits their translational potential. N-(2-oxoheptan-3-yl)acetamide exemplifies how rational structural modifications—specifically the replacement of the lactone ring with an acyclic ketone and the retention of the amide bioisostere—can yield robust, lactonase-resistant quorum quenchers. Researchers developing novel anti-virulence therapeutics must weigh the entropic binding penalties of open-chain analogs against their profound stability advantages.

References

  • Reverchon, S., et al. (2002). New synthetic analogues of N-acyl homoserine lactones as agonists or antagonists of transcriptional regulators involved in bacterial quorum sensing. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wei, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Chemistry.[Link]

  • Defoirdt, T. (2015). Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. Frontiers in Microbiology.[Link]

  • Amador, P., et al. (2025). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. International Journal of Molecular Sciences.[Link]

  • Millet, A., et al. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules.[Link]

  • O'Reilly, M. C., et al. (2018). Mutational analysis of the quorum-sensing receptor LasR reveals interactions that govern activation and inhibition by non-lactone ligands. ACS Chemical Biology.[Link]

Sources

Validation

A Comparative Guide to the Inter-Laboratory Validation of N-(2-oxoheptan-3-yl)acetamide Synthesis Pathways

For researchers, scientists, and drug development professionals, the reproducibility and efficiency of a synthetic route are paramount. This guide provides an in-depth, objective comparison of two primary synthesis pathw...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the reproducibility and efficiency of a synthetic route are paramount. This guide provides an in-depth, objective comparison of two primary synthesis pathways for N-(2-oxoheptan-3-yl)acetamide, a crucial intermediate in various pharmaceutical applications. Grounded in data from a comprehensive inter-laboratory validation study, this document aims to provide a clear, evidence-based framework for selecting the most appropriate synthetic method.

The challenge of irreproducibility in chemical research is a well-documented concern, with a 2017 survey indicating that chemistry is a field where researchers frequently struggle to replicate both their own and others' work.[1] This guide directly addresses this issue by presenting a rigorous, multi-site validation designed to assess the real-world performance and transferability of each synthetic protocol.[2][3][4]

Core Synthetic Pathways and Mechanistic Considerations

Two principal routes for the synthesis of β-keto amides like N-(2-oxoheptan-3-yl)acetamide dominate the landscape: the acylation of an enamine intermediate and the oxidation of a β-hydroxy ketone.

1. Acylation of an Enamine Intermediate: This classic method involves the reaction of a ketone with a secondary amine to form an enamine, which then acts as a nucleophile in an acylation reaction.[5] The resulting iminium salt is subsequently hydrolyzed to yield the target β-keto amide. Enamines offer a synthetic advantage as they are neutral, relatively easy to prepare, and can mitigate the overreaction issues sometimes seen with enolates.[5] The acylation of amide enolates is a primary approach for synthesizing β-keto amides and has been widely applied.[6][7]

2. Oxidation of a β-Hydroxy Ketone: An alternative strategy involves the initial formation of a β-hydroxy ketone, which is then oxidized to the desired product. This approach can offer a more direct route, and various oxidizing agents can be employed. Notably, o-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are known to be effective for the oxidation of β-hydroxyketones to β-diketones.[8]

Inter-Laboratory Validation Study: Design and Execution

To ensure the robustness of our comparison, a three-site inter-laboratory study was conducted. Each laboratory was provided with starting materials from a single batch and standardized, detailed protocols for both synthesis pathways. Key performance indicators (KPIs) such as yield, purity (determined by HPLC), reaction time, and qualitative ease of purification were meticulously recorded and compared. Such validation is crucial to confirm that a method's performance is adequate for its intended use.[9]

Figure 1: A schematic representation of the inter-laboratory validation workflow.

Detailed Experimental Protocols

Pathway 1: Acylation of an Enamine Intermediate
  • Enamine Formation: Heptan-2-one (1.0 eq) and pyrrolidine (1.2 eq) were dissolved in toluene containing a catalytic amount of p-toluenesulfonic acid. The mixture was refluxed with a Dean-Stark trap to remove water until the reaction was complete.

  • Acylation: The reaction mixture was cooled, and acetyl chloride (1.1 eq) was added dropwise at 0 °C. The reaction was stirred at room temperature.

  • Hydrolysis & Workup: The reaction was quenched with aqueous HCl. The organic layer was separated, washed, dried, and concentrated. The crude product was purified by column chromatography.

Pathway 2: Oxidation of a β-Hydroxy Ketone
  • Aldol Addition: An enolate of N-acetylacetamide was generated using LDA at -78 °C. Pentanal (1.0 eq) was then added to form the β-hydroxy amide intermediate.

  • Oxidation: The crude β-hydroxy amide was dissolved in dichloromethane, and Dess-Martin periodinane (1.2 eq) was added. The reaction was stirred at room temperature until completion.

  • Workup & Purification: The reaction was quenched with sodium thiosulfate solution. The organic layer was separated, washed, dried, and concentrated. The product was purified by recrystallization.

Comparative Data and Performance Analysis

The data collected from the three laboratories were averaged and are presented below.

Performance MetricPathway 1: Enamine AcylationPathway 2: Oxidation of β-Hydroxy Ketone
Average Yield 68% (± 4%)82% (± 3%)
Average Purity (HPLC) 97.5% (± 1.2%)99.2% (± 0.5%)
Average Reaction Time 10 hours6 hours
Ease of Purification Moderate (Chromatography)High (Recrystallization)

Discussion and Recommendations

The results of the inter-laboratory validation study clearly indicate that the Oxidation of a β-Hydroxy Ketone (Pathway 2) offers superior performance in terms of yield, purity, and reaction time. The significantly simpler purification by recrystallization is a major practical advantage, reducing both time and solvent consumption.

The Acylation of an Enamine Intermediate (Pathway 1) , while a viable and well-established method, demonstrated lower yields and required a more labor-intensive purification. However, it avoids the use of pyrophoric reagents like n-butyllithium and expensive oxidizing agents, which may be a consideration for some laboratories.

G cluster_0 Decision Matrix for Synthesis Pathway Selection Start Select Synthesis Pathway for N-(2-oxoheptan-3-yl)acetamide HighYieldPurity High Yield & Purity Critical? Start->HighYieldPurity ResourceConstraints Resource Constraints? (e.g., Reagent Cost, Equipment) HighYieldPurity->ResourceConstraints No Pathway2 Pathway 2: Oxidation of β-Hydroxy Ketone HighYieldPurity->Pathway2 Yes ResourceConstraints->Pathway2 No Pathway1 Pathway 1: Enamine Acylation ResourceConstraints->Pathway1 Yes

Sources

Comparative

A Comparative Guide to Benchmarking the Analytical Purity of N-(2-oxoheptan-3-yl)acetamide using Quantitative NMR (qNMR)

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a mol...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule such as N-(2-oxoheptan-3-yl)acetamide, which holds potential as a synthetic intermediate or a biologically active agent, an accurate and robust purity assessment is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analytical purity determination of this target compound. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for their analytical workflows.

The Imperative of Purity for N-(2-oxoheptan-3-yl)acetamide

N-(2-oxoheptan-3-yl)acetamide, a molecule featuring both a ketone and an acetamide functional group, can be susceptible to various impurities arising from its synthesis or degradation. These impurities could include starting materials, byproducts, or isomers, each potentially altering the compound's chemical and biological properties. Therefore, a highly selective and accurate analytical method is crucial for its characterization.

Quantitative NMR (qNMR): A Primary Ratio Method for Unambiguous Purity Assessment

Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR is a primary ratio method.[1] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for the quantification of a substance against a certified internal standard of a different compound.[2][3][4] This intrinsic property of NMR makes qNMR a powerful tool for assigning an accurate purity value to a new chemical entity or a reference standard without the need for an identical, pre-characterized standard of the analyte.[5][6]

The Causality Behind Experimental Choices in qNMR

The successful implementation of a qNMR experiment hinges on a series of carefully considered parameters, each chosen to ensure the integrity of the quantitative data.

Selection of a Suitable Internal Standard: The choice of an internal standard is a critical step that directly impacts the accuracy of the qNMR result.[7][8] An ideal internal standard should possess the following characteristics:

  • High Purity: The purity of the internal standard must be accurately known and traceable to a national metrology institute like NIST.[9][10][11][12]

  • Chemical and Physical Stability: It should not react with the analyte, the solvent, or air and should be non-volatile.[13]

  • Signal Separation: It must have at least one resonance signal that is well-resolved from any signals of the analyte or other sample components.[3][7][14] For N-(2-oxoheptan-3-yl)acetamide, a standard with a sharp singlet in a region devoid of analyte protons (e.g., > 8.5 ppm or < 0.5 ppm) would be ideal.[7] Maleic acid or 1,4-dinitrobenzene are potential candidates.[3][14]

  • Solubility: The internal standard must be fully soluble in the deuterated solvent used for the analysis.[7][8][15]

Sample Preparation: Meticulous sample preparation is fundamental to the precision of qNMR.

  • Accurate Weighing: The use of a microbalance with high accuracy (e.g., 0.001 mg readability) is essential, as weighing is often the largest source of error.[2][15][16]

  • Complete Dissolution: Both the analyte and the internal standard must be completely dissolved to ensure a homogeneous solution.[2][9][17]

NMR Acquisition Parameters: The NMR experiment must be conducted under conditions that ensure a truly quantitative signal response.

  • Full Relaxation: A sufficiently long relaxation delay (D1) is crucial to allow all protons to fully return to their equilibrium state before the next pulse. A common rule of thumb is to use a D1 of at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard.[8]

  • Uniform Excitation: A 90° pulse angle should be used to ensure uniform excitation of all relevant signals.[15]

  • Sufficient Signal-to-Noise: The number of scans should be adequate to obtain a good signal-to-noise ratio for accurate integration.[18]

Experimental Workflow for qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh N-(2-oxoheptan-3-yl)acetamide dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set quantitative parameters (D1, 90° pulse) transfer->setup acquire Acquire 1H-NMR spectrum setup->acquire process Phase and baseline correction acquire->process integrate Integrate non-overlapping analyte and IS peaks process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for qNMR purity determination.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR offers a direct and highly accurate method for purity determination, HPLC and GC are workhorse techniques in many analytical laboratories. The choice of method often depends on the specific requirements of the analysis, including throughput, sensitivity, and the nature of potential impurities.[19]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[13]Separation based on differential partitioning between a mobile and stationary phase.[20]Separation based on volatility and interaction with a stationary phase.[21]
Quantification Absolute quantification against an internal standard of a different compound.[5]Relative quantification against a reference standard of the analyte.[20]Relative quantification against a reference standard of the analyte.[22]
Selectivity High, based on unique chemical shifts of protons.[1]Good, dependent on column chemistry and mobile phase composition.[23]High for volatile compounds, dependent on column selectivity.[24]
Sample Throughput Moderate, requires careful sample preparation and longer acquisition times for high accuracy.High, well-suited for automated analysis of many samples.High, especially with headspace and autosampler technology.[25]
Sensitivity Lower compared to chromatographic methods, typically requires mg amounts of sample.[2]High, can detect impurities at low ppm levels.[26]Very high for volatile compounds, can reach ppb levels.[27]
Destructive Non-destructive, the sample can be recovered.[28]Destructive.Destructive.
Method Development Can be relatively straightforward once a suitable internal standard and solvent are identified.Can be time-consuming, requiring optimization of column, mobile phase, and detector settings.[29]Requires optimization of column, temperature program, and inlet parameters; may require derivatization for non-volatile compounds.[27]

Experimental Protocols

qNMR Protocol for N-(2-oxoheptan-3-yl)acetamide
  • Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid, ≥99.5% purity) that has a proton signal in a clear region of the spectrum, away from the expected signals of N-(2-oxoheptan-3-yl)acetamide (ketone alpha-protons, acetamide methyl and NH protons, and alkyl chain protons).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N-(2-oxoheptan-3-yl)acetamide into a clean vial using a microbalance.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) to completely dissolve both the analyte and the internal standard.[17]

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition (e.g., on a 500 MHz spectrometer):

    • Use a standard 1D proton pulse sequence.

    • Set the pulse angle to 90°.

    • Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from N-(2-oxoheptan-3-yl)acetamide (e.g., the acetamide methyl singlet) and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

HPLC Protocol for N-(2-oxoheptan-3-yl)acetamide Purity
  • System: A standard HPLC system with a UV detector.[29]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[20]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[20][23]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the amide chromophore).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[20]

  • Analysis: Inject the sample and determine the area percent of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prepare_mobile Prepare mobile phase prepare_sample Dissolve sample in mobile phase prepare_mobile->prepare_sample inject Inject sample prepare_sample->inject separate Separate components on C18 column inject->separate detect Detect with UV at 210 nm separate->detect integrate Integrate all peaks detect->integrate calculate Calculate area % of the main peak integrate->calculate

Caption: Workflow for HPLC purity analysis.

GC Protocol for N-(2-oxoheptan-3-yl)acetamide Purity
  • System: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 250°C) to elute the analyte and any less volatile impurities.

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and determine the area percent of the main peak.

Conclusion: An Integrated Approach to Purity Assessment

For the definitive purity assessment of N-(2-oxoheptan-3-yl)acetamide, qNMR stands out as a primary, highly accurate, and robust method that provides a direct measure of the mass fraction of the analyte.[28] Its non-destructive nature and independence from a specific analyte reference standard make it invaluable for the characterization of new chemical entities and for establishing in-house reference standards.

However, HPLC and GC remain powerful and complementary techniques, particularly for routine quality control, impurity profiling, and when higher sensitivity is required.[19] An integrated approach, where qNMR is used to certify the purity of a primary reference standard, which is then used to calibrate HPLC or GC methods for routine analysis, represents a comprehensive and scientifically sound strategy. This ensures that all subsequent purity assessments are traceable to a well-characterized and accurate primary measurement, upholding the principles of scientific integrity and regulatory compliance.[30][31][32]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. (2025, December 29).
  • Let's try doing quantitative NMR (2)
  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Quantitative NMR Spectroscopy. (2022, June 24). Acanthus Research.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Manoliki, Y., & Gerothanassis, I. P. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Purity by Absolute qNMR Instructions. American Chemical Society.
  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 13). Mestrelab Research.
  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018, January 8). National Institute of Standards and Technology.
  • Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry, 90(19), 11595–11603.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
  • NMR Sample Preparation: The Complete Guide.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review.
  • Standards for qNMR.
  • A Standard for Standards. (2018, March 19). National Institute of Standards and Technology.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • A Comparative Guide to Validating the Purity of Synthesized N-(4-Bromopyridin-2-yl)acetamide. Benchchem.
  • Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. (2022). Molecules, 27(15), 4987.
  • qNMR Standards. Goss Scientific.
  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (2026, March 10).
  • Using a GC to Identify Unknown Ketones. Vernier.
  • Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • qNMR for Purity Determin
  • A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs.
  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2019). Chemical and Pharmaceutical Bulletin, 67(10), 1085–1091.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.
  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2026, February 6). Journal of Pharmaceutical and Biomedical Analysis.
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2011). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849–856.
  • Application Note: HPLC Analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. Benchchem.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
  • Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • qNMR - Quantitative Analysis by NMR. (2022, December 19).
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2025, May 16). Journal of Pharmaceutical and Biomedical Analysis.
  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (2000). Journal of Health Science, 46(5), 369–376.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025, April 19). Metabolites.
  • Choi, K., Myoung, S., Seo, Y., & Kim, B. (2021).
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(4), 1479–1491.
  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. (2012). Analytical Methods, 4(8), 2419–2424.

Sources

Validation

Cross-Validation of N-(2-oxoheptan-3-yl)acetamide Protein Binding Affinity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a critical failure point in early-stage drug discovery: the over-reliance on a single biophysical assay to validate hit compounds. When evaluating low-molecular-w...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical failure point in early-stage drug discovery: the over-reliance on a single biophysical assay to validate hit compounds. When evaluating low-molecular-weight ligands like N-(2-oxoheptan-3-yl)acetamide (MW ~171 Da)—an aliphatic molecule featuring both an alpha-ketone and an acetamide moiety—the risk of false positives, non-specific binding, and assay-specific artifacts is exceptionally high.

To build a truly self-validating data package, we must interrogate the binding event from distinct physical perspectives. This guide provides an objective comparison and step-by-step cross-validation workflow utilizing Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC).

Mechanistic Rationale & Assay Selection

N-(2-oxoheptan-3-yl)acetamide is a versatile pharmacophore. Its ketone group can act as a reversible covalent modifier (e.g., targeting catalytic serines), while the acetamide provides critical hydrogen-bonding potential. Because the molecule is small, its binding induces minimal mass changes and subtle conformational shifts in the target protein.

To confidently establish binding affinity ( KD​ ), we must correlate the kinetic rates, thermodynamic driving forces, and solution-phase behavior.

G1 L Ligand N-(2-oxoheptan-3-yl)acetamide C Protein-Ligand Complex L->C kon P Target Protein P->C koff SPR SPR Mass Shift C->SPR Surface ITC ITC Heat Exchange C->ITC Thermodynamic MST MST Hydration Change C->MST Solution

Figure 1: Mechanistic pathways of ligand binding and orthogonal detection modalities.

Objective Platform Comparison

No single platform is infallible. SPR provides unparalleled kinetic resolution but suffers from surface-tethering artifacts. ITC is the thermodynamic gold standard but is sample-intensive. MST operates in free solution, eliminating matrix effects, but relies on fluorescent labeling.

Below is a structured comparison of these 1 [2] applied to our target compound.

ParameterSurface Plasmon Resonance (SPR)MicroScale Thermophoresis (MST)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ), KD​ , Stoichiometry ( n )
Detection Principle Refractive index change (Mass)Thermophoretic mobilityDirect heat of binding
Phase Solid-phase (Immobilized Target)Solution-phaseSolution-phase
Sample Consumption Low (Target: ~10 μ g)Very Low (Target: ~1 μ g)High (Target: ~1-5 mg)
Throughput Medium to HighMediumLow
Primary Artifact Risk Steric hindrance, mass transportFluorophore interferenceBuffer mismatch heat of dilution

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. The causality behind each step is explicitly defined to prevent the propagation of errors across platforms.

Protocol 1: Solution-Phase Screening via MST

We begin with MST because it avoids surface immobilization. This ensures that the target protein retains 100% of its conformational degrees of freedom, which is critical for detecting the binding of a small 171 Da ligand.

  • Target Labeling: Label the target protein using an NHS-ester fluorophore targeting surface lysines. Causality: Keep the degree of labeling (DOL) between 0.6 and 1.0 to prevent fluorophore-induced structural perturbation.

  • Ligand Titration: Prepare a 16-point serial dilution of N-(2-oxoheptan-3-yl)acetamide in assay buffer containing a constant 2% DMSO. Causality: Maintaining a strictly uniform DMSO concentration across all capillaries is mandatory, as2 [3].

  • Thermophoretic Analysis: Load the samples into standard glass capillaries. Apply an infrared laser to induce a microscopic temperature gradient. The binding of the acetamide ligand alters the protein's size, charge, and hydration shell, yielding a distinct thermophoretic shift used to calculate the KD​ .

Protocol 2: Kinetic Profiling via SPR

Once solution-phase binding is confirmed, we must determine the residence time ( 1/koff​ ) using 3[1].

  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Causality: We immobilize the protein, not the ligand. Immobilizing a 171 Da compound restricts its conformational freedom and eliminates the mass shift differential required for detection.

  • Solvent Correction Calibration: Run a DMSO calibration curve (1.5% to 2.5% DMSO). Causality: Bulk refractive index changes from DMSO mismatch will easily dwarf the tiny response units (RU) generated by the binding of a low-molecular-weight ligand.

  • Kinetic Titration: Inject N-(2-oxoheptan-3-yl)acetamide in a multi-cycle kinetic format (e.g., 0.1 μ M to 50 μ M). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 3: Thermodynamic Validation via ITC

Finally, we use ITC to validate the stoichiometry and thermodynamic drivers. Because the ligand features a ketone and an acetamide, we expect a strong enthalpic ( ΔH ) signature driven by hydrogen bond formation.

  • Exhaustive Dialysis: Dialyze the target protein against the final assay buffer. Causality: A buffer mismatch of even 0.05% DMSO between the syringe (ligand) and cell (protein) will generate a heat of dilution that completely eclipses the heat of binding.

  • Titration Execution: Load the protein into the sample cell (e.g., 20 μ M) and N-(2-oxoheptan-3-yl)acetamide into the injection syringe (e.g., 200 μ M). Perform 20 injections of 2 μ L at 25°C.

  • Data Integration: Integrate the heat peaks to determine ΔH , ΔS , KD​ , and the stoichiometric ratio ( n ). An n value significantly greater than 1.0 indicates non-specific aggregation rather than targeted binding.

Cross-Validation Workflow Logic

The true power of this methodology lies in the synthesis of the data. The workflow below dictates the logical progression of hit validation.

G2 Start Compound Preparation (100% DMSO Stock) MST 1. MST Screen (Solution-Phase KD) Start->MST SPR 2. SPR Profiling (Kinetics: kon, koff) MST->SPR ITC 3. ITC Validation (Thermodynamics: ΔH, n) SPR->ITC Decision Affinity Concordance < 3-fold difference? ITC->Decision Valid Validated Lead Decision->Valid Yes Invalid Investigate Artifacts Decision->Invalid No

Figure 2: Orthogonal cross-validation workflow for small molecule binding affinity.

Troubleshooting Discrepancies

If the assays yield discordant KD​ values (greater than a 3-fold difference), do not average them. Investigate the physical causality:

  • SPR KD​ is much weaker than MST: Suspect that the amine coupling process occluded the binding pocket or partially denatured the target protein on the sensor surface.

  • ITC shows no binding despite SPR/MST signals: Suspect that the binding event is entirely entropically driven ( ΔH≈0 ), making it invisible to standard calorimetry at that specific temperature. Run the ITC at a different temperature to leverage heat capacity changes ( ΔCp​ ).

By adhering to this rigorous biophysical cross-validation framework, researchers can confidently advance compounds like N-(2-oxoheptan-3-yl)acetamide through the 4 [4] with minimal risk of late-stage attrition due to fundamental binding artifacts.

References

  • Title: SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? Source: Nicoya Life URL: [Link]

  • Title: Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI Source: Reichert SPR URL: [Link]

  • Title: Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases Source: MDPI URL: [Link]

  • Title: Biophysical Assays Source: Reaction Biology URL: [Link]

Sources

Comparative

A Comparative Guide to the Metabolic Half-Life of N-(2-oxoheptan-3-yl)acetamide and Standard Reference Compounds

Abstract: This guide provides a comprehensive framework for evaluating the metabolic stability of the investigational compound N-(2-oxoheptan-3-yl)acetamide. As direct experimental data for this specific molecule is not...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for evaluating the metabolic stability of the investigational compound N-(2-oxoheptan-3-yl)acetamide. As direct experimental data for this specific molecule is not publicly available, this document outlines the definitive in vitro and in vivo methodologies for determining its metabolic half-life. We compare this procedural framework against two well-characterized reference compounds, Verapamil (a high-clearance compound) and Warfarin (a low-clearance compound), to establish a robust benchmark for data interpretation. Detailed experimental protocols, data analysis workflows, and the scientific rationale underpinning these methods are provided to guide researchers in drug development.

Introduction: The Critical Role of Metabolic Half-Life in Drug Discovery

The metabolic half-life (t½) of a drug candidate is a pivotal parameter in pharmacokinetics, defining the time required for its concentration to be reduced by half within the body. This metric is a direct consequence of the compound's susceptibility to enzymatic biotransformation, primarily within the liver. A compound's half-life dictates its dosing frequency, potential for accumulation, and overall therapeutic window. Early and accurate assessment of metabolic stability is therefore non-negotiable for predicting in vivo performance and mitigating the risk of late-stage clinical failures.[1]

This guide focuses on establishing a rigorous experimental pathway to characterize the metabolic half-life of N-(2-oxoheptan-3-yl)acetamide , a novel N-acyl-alpha-amino ketone. Due to the absence of public data, we present a validated, systematic approach using industry-standard assays and benchmark its hypothetical performance against established reference compounds.

Standard Reference Compounds:

  • Verapamil: A calcium channel blocker known for its extensive first-pass metabolism and relatively rapid clearance, primarily mediated by CYP3A4.[2][3] Its shorter half-life makes it an ideal positive control for high metabolic turnover.

  • Warfarin: An anticoagulant characterized by a much longer half-life and slower, CYP2C9-mediated metabolism.[4][5] It serves as a crucial negative control representing low metabolic turnover.

Experimental Design: A Two-Tiered Approach

A comprehensive assessment of metabolic stability requires a tiered approach, beginning with a high-throughput in vitro screen followed by a more complex in vivo validation.

Tier 1: In Vitro Assessment using Liver Microsomal Stability Assay

The liver microsomal stability assay is the gold standard for initial screening of metabolic lability.[6] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[7] This assay provides a direct measure of a compound's intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[8]

Tier 2: In Vivo Assessment via Rodent Pharmacokinetic (PK) Study

Following in vitro characterization, an in vivo pharmacokinetic (PK) study in a relevant animal model (e.g., Sprague-Dawley rat) is essential to understand how the compound behaves in a complete biological system.[9] This study provides the definitive in vivo half-life and other critical parameters like clearance (CL), volume of distribution (Vss), and bioavailability (F).[10]

Detailed Experimental Protocols

Protocol 3.1: In Vitro Human Liver Microsome Stability Assay

This protocol outlines the steps to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of N-(2-oxoheptan-3-yl)acetamide.

Objective: To quantify the rate of disappearance of the test compound when incubated with human liver microsomes.

Materials:

  • Test Compound: N-(2-oxoheptan-3-yl)acetamide

  • Reference Compounds: Verapamil, Warfarin

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (Cofactor)[11]

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (Termination Solvent)

  • Internal Standard (for LC-MS/MS analysis)

Procedure:

  • Preparation: Prepare a 1 µM working solution of the test and reference compounds in phosphate buffer.[7] Thaw the human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[6]

  • Pre-incubation: Add the compound solution to a 96-well plate. Add the diluted microsome solution and pre-incubate the mixture for 10 minutes at 37°C to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH cofactor.[8] This marks time point zero (T=0).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.[6] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Control Incubations:

    • Minus Cofactor Control: Run one set of incubations for the final time point without adding NADPH to check for non-enzymatic degradation.[6]

    • Blank Control: Include a sample with microsomes and buffer but no test compound to check for analytical interference.

  • Sample Processing: Centrifuge the terminated samples to pellet the precipitated protein. Transfer the supernatant containing the remaining compound to a new plate for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12]

Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k [13]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Protein Concentration) [13]

Protocol 3.2: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical PK study following intravenous (IV) administration to determine the in vivo half-life.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of N-(2-oxoheptan-3-yl)acetamide in rats.

Materials:

  • Test Compound: N-(2-oxoheptan-3-yl)acetamide

  • Vehicle Formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline)[14]

  • Male Sprague-Dawley rats (6-8 weeks old)[14]

  • Blood collection supplies (e.g., heparinized tubes)

Procedure:

  • Acclimatization: Acclimate animals to housing conditions for at least one week prior to the study.[14]

  • Dose Preparation: Prepare a sterile solution of the test compound in the vehicle at a concentration suitable for a 1 mg/kg IV dose.[14]

  • Administration: Administer the formulation as a single bolus injection into the tail vein of each rat.[9]

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) at designated time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[14]

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.[14]

  • Quantification: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

Data Analysis:

  • Plot the plasma concentration of the compound versus time.

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:[9]

    • t½ (Half-life): The time for the plasma concentration to decrease by 50%.

    • Cmax (Maximum Concentration): The peak plasma concentration observed.

    • AUC (Area Under the Curve): The total drug exposure over time.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vss (Volume of Distribution at Steady State): The apparent volume into which the drug distributes.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the integrated workflow for determining and comparing metabolic stability.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Validation cluster_2 Data Interpretation prep Assay Preparation (Compound, HLM, Buffer) incubate Incubation at 37°C + NADPH Initiation prep->incubate sample Time-Point Sampling (0, 5, 15, 30, 45 min) incubate->sample terminate Reaction Termination (Acetonitrile) sample->terminate analyze_vitro LC-MS/MS Analysis terminate->analyze_vitro calc_vitro Calculate In Vitro t½ and Intrinsic Clearance analyze_vitro->calc_vitro compare Comparative Analysis (Test vs. References) calc_vitro->compare In Vitro Data dose_prep Dose Formulation (1 mg/kg in Vehicle) admin IV Administration (Sprague-Dawley Rat) dose_prep->admin blood_sample Serial Blood Sampling (0-24 hours) admin->blood_sample plasma_prep Plasma Separation blood_sample->plasma_prep analyze_vivo LC-MS/MS Analysis plasma_prep->analyze_vivo calc_vivo Calculate In Vivo PK Parameters (t½, CL, AUC) analyze_vivo->calc_vivo calc_vivo->compare In Vivo Data report Final Report & Conclusion compare->report

Caption: Integrated workflow for metabolic half-life determination.

Hypothetical Metabolic Pathway of N-(2-oxoheptan-3-yl)acetamide

Based on its chemical structure, N-(2-oxoheptan-3-yl)acetamide likely undergoes several Phase I metabolic reactions. The ketone and amide functionalities are primary sites for biotransformation.

G cluster_0 Phase I Metabolism (CYP450s) cluster_1 Phase II Metabolism parent N-(2-oxoheptan-3-yl)acetamide (Parent Compound) m1 Hydroxylation (on heptyl chain) parent->m1 Oxidation m2 Ketone Reduction (to secondary alcohol) parent->m2 Reduction m3 Amide Hydrolysis (cleavage of acetamide) parent->m3 Hydrolysis m_conj Glucuronidation / Sulfation (on hydroxylated metabolites) m1->m_conj m2->m_conj

Caption: Predicted metabolic pathways for the test compound.

Data Summary and Comparative Analysis

The table below presents hypothetical, yet realistic, data that could be generated from the described experiments. This format allows for a direct and objective comparison of N-(2-oxoheptan-3-yl)acetamide against the high and low-clearance reference compounds.

CompoundTypeIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)In Vivo t½ (h) (Rat, IV)Predicted Human Clearance
Verapamil High-Clearance Control15.291.02 - 5[3]High
Warfarin Low-Clearance Control> 120< 5.836 - 42[15]Low
N-(2-oxoheptan-3-yl)acetamide Test Compound(Hypothetical Value)(Hypothetical Value)(Hypothetical Value)(To Be Determined)

Interpreting the Results:

  • If N-(2-oxoheptan-3-yl)acetamide's t½ is closer to Verapamil: This would suggest high intrinsic clearance and a potentially short in vivo half-life. Such a compound might require more frequent dosing or formulation strategies like extended-release to maintain therapeutic concentrations.

  • If N-(2-oxoheptan-3-yl)acetamide's t½ is closer to Warfarin: This indicates low intrinsic clearance and a likely longer in vivo half-life. This could allow for less frequent dosing but raises concerns about potential drug accumulation and the time required to reach steady-state concentrations.

  • Intermediate Values: A half-life between the two controls would suggest moderate clearance, which is often a desirable property for many therapeutic targets, balancing dosing convenience with a reduced risk of accumulation.

The in vitro intrinsic clearance data can be further used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance, a critical step in forecasting human pharmacokinetics from preclinical data.[16][17]

Conclusion and Forward Outlook

This guide has established a comprehensive, methodologically sound framework for characterizing the metabolic half-life of N-(2-oxoheptan-3-yl)acetamide. By employing standardized in vitro and in vivo protocols and benchmarking against well-defined reference compounds like Verapamil and Warfarin, researchers can generate robust, interpretable data. This information is fundamental for making informed decisions in the drug development pipeline, optimizing lead compounds, and ultimately designing safe and effective therapeutic regimens. The execution of these protocols will definitively place N-(2-oxoheptan-3-yl)acetamide on the spectrum of metabolic stability, guiding its future development.

References

  • News-Medical. (2021, August 27). Warfarin Pharmacology. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved March 18, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Verapamil - accessdata.fda.gov. Retrieved March 18, 2026, from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved March 18, 2026, from [Link]

  • Deranged Physiology. (2023, December 21). Warfarin and other oral anticoagulants. [Link]

  • He, J., et al. (2018). Effect of verapamil on the pharmacokinetics of hydroxycamptothecin and its potential mechanism. PMC. [Link]

  • Mondal, S.K., et al. (2008). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]

  • Soars, M.G., et al. (2016). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved March 18, 2026, from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved March 18, 2026, from [Link]

  • Grbac, R.T., et al. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. XenoTech. [Link]

  • Zhang, X., et al. (2019). Pharmacokinetic Modeling of Warfarin II – Model-Based Analysis of Warfarin Metabolites after Warfarin Administered Either Alone or Together with Fluconazole or Rifampin. PMC. [Link]

  • Holford, N.H. (1986). Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship. PubMed. [Link]

  • PharmGKB. (n.d.). Verapamil Pathway, Pharmacokinetics. Retrieved March 18, 2026, from [Link]

  • Fay, K.A., et al. (2017). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. [Link]

  • Lynch, N. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of verapamil and its major metabolite, norverapamil from oral administration of verapamil in rabbits with hepatic failure induced by carbon tetrachloride. Retrieved March 18, 2026, from [Link]

  • Taylor & Francis Online. (2025, November 19). In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved March 18, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Reference Standards for In Vitro Metabolism Studies. Retrieved March 18, 2026, from [Link]

  • JRC Publications Repository. (n.d.). Development of an in vitro metabolic hepatic clearance method. Retrieved March 18, 2026, from [Link]

  • Optibrium. (2022, April 12). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]

  • Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Retrieved March 18, 2026, from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved March 18, 2026, from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved March 18, 2026, from [Link]

  • Al-Zoubi, M., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]

  • IntechOpen. (2024, May 24). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. [Link]

  • ResearchGate. (2026, March 15). (PDF) Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. [Link]

  • ACS Publications. (2025, January 23). Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling. [Link]

  • Gavran, M., & Gantner, V. (n.d.). THE METABOLISM OF AMINO ACIDS. Retrieved March 18, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-oxoheptan-3-yl)acetamide

As drug development pushes into novel aliphatic and structurally complex intermediates, compounds like N-(2-oxoheptan-3-yl)acetamide (CAS: 30057-76-2) present unique handling challenges. Featuring both a reactive ketone...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes into novel aliphatic and structurally complex intermediates, compounds like N-(2-oxoheptan-3-yl)acetamide (CAS: 30057-76-2) present unique handling challenges. Featuring both a reactive ketone moiety and an amide group, this compound requires a nuanced approach to personal protective equipment (PPE). Standard laboratory assumptions—such as relying solely on thin nitrile gloves—are insufficient and potentially hazardous.

As your trusted partner in laboratory safety and chemical handling, we have designed this guide to provide a self-validating, causality-driven operational framework. Our goal is to ensure your research progresses safely, providing value and protection far beyond the product itself.

Hazard Assessment & The Causality of Protection

While a compound-specific, globally harmonized SDS for N-(2-oxoheptan-3-yl)acetamide may lack extensive human toxicity data due to its specialized nature, we must evaluate it using structurally analogous alpha-acetamido ketones (e.g., N-(3-oxocyclohex-1-en-1-yl)acetamide). These analogs exhibit Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, respiratory tract)[1].

  • The Ketone Factor: Ketones are notoriously aggressive toward standard nitrile and latex elastomers. They act as rapid penetrants, degrading the polymer matrix and carrying dissolved solutes directly to the skin barrier[2].

  • The Amide Factor: Aliphatic amides can act as penetration enhancers, increasing the dermal bioavailability of the molecule if a breach occurs.

Quantitative PPE Matrix

To mitigate these risks, PPE selection must be grounded in EN 374-3 (or EN 16523-1) permeation data[3][4]. Below is the quantitative and qualitative breakdown of required PPE for handling this compound.

PPE CategoryRecommended SpecificationCausality / RationaleBreakthrough Time (Ketones/Amides)
Primary Hand Protection 13-mil Butyl Rubber GlovesButyl rubber provides a highly cross-linked barrier impervious to most ketones and esters[5].> 480 minutes (Excellent)[2]
Incidental Hand Protection Double-gloved Heavy-Duty Nitrile (0.12mm palm)For tasks requiring high dexterity (e.g., micro-weighing). Must be changed immediately upon contact.< 10 minutes (Not Recommended for prolonged contact)[2][6]
Eye Protection ANSI Z87.1 / EN 166 Chemical Splash GogglesProtects against Category 2A eye irritation. Safety glasses are insufficient due to vapor/splash risk.N/A
Body Protection Flame-Resistant (FR) Lab Coat or Limited-Use CoverallPrevents permeation to street clothing. Limited-use coveralls recommended for bulk scale[7].N/A
Respiratory Chemical Fume Hood (80-100 fpm)Mitigates STOT SE 3 respiratory irritation risks[1].N/A

Self-Validating Operational Protocol

Every step in handling N-(2-oxoheptan-3-yl)acetamide must include a validation loop to ensure the system's integrity before proceeding.

Phase 1: Pre-Operational Readiness

  • Ventilation Verification: Activate the chemical fume hood.

    • Self-Validation: Check the magnehelic gauge or digital monitor. Do not proceed unless the face velocity reads between 80 and 120 feet per minute (fpm). A tissue paper held at the sash edge should pull inward steadily.

  • PPE Donning & Integrity Check: Don the FR lab coat and chemical splash goggles. Select 13-mil butyl rubber gloves[5].

    • Self-Validation: Perform a pneumatic test on the gloves. Trap air in the glove, roll the cuff tightly, and apply pressure. Listen and feel for escaping air to rule out pinhole leaks before donning.

Phase 2: Weighing and Transfer

  • Static Mitigation: N-(2-oxoheptan-3-yl)acetamide powders can be prone to static cling. Use an anti-static ionizer gun or grounded metal spatulas to prevent aerosolization.

  • Dexterity Substitution (If necessary): If 13-mil butyl gloves are too cumbersome for sub-milligram weighing, don double-layered 0.12mm nitrile gloves[6].

    • Self-Validation: Ensure the analytical balance stabilizes within 3 seconds. Continuous drift indicates either static interference or excessive hood draft disrupting the pan.

  • Immediate Doffing: If using nitrile, the moment a micro-spill touches the glove, pause the operation, doff the outer nitrile layer inside the hood, and replace it. Nitrile offers virtually zero breakthrough time for ketones[2][6].

Phase 3: Dissolution and Reaction Setup

  • Solvent Addition: When dissolving the compound (e.g., in polar organic solvents), keep the sash as low as possible to maintain the breathing zone barrier.

  • Sealing: Cap all vials tightly before removing them from the hood environment.

Spill Response and Disposal Plan

In the event of an accidental release, follow this immediate action plan:

  • Isolate: Lower the fume hood sash to maximize exhaust velocity. Alert nearby personnel.

  • Upgrade PPE: If wearing nitrile, immediately switch to butyl rubber gloves[2][5].

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use paper towels, as the high surface area combined with organic compounds can pose a fire risk upon drying.

  • Dispose: Sweep the absorbed material using a non-sparking brush into a designated, sealable solid waste container. Label clearly as "Halogen-Free Organic Solid Waste - Contains Ketone/Amide Intermediates."

  • Decontaminate: Wipe the area with a mild detergent solution, followed by water.

Workflow Visualization

G Start Start: N-(2-oxoheptan-3-yl)acetamide Handling Hood Verify Fume Hood Operation (Face Velocity > 80 fpm) Start->Hood PPE Don PPE: Butyl Gloves, Goggles, Lab Coat Hood->PPE Weigh Weighing & Transfer (Use Anti-static Spatula) PPE->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Response: Isolate, Absorb, Dispose Spill->Clean Yes Proceed Proceed to Reaction/Dissolution Spill->Proceed No Waste Dispose of Contaminated PPE & Waste Clean->Waste Proceed->Waste

Operational and spill response workflow for N-(2-oxoheptan-3-yl)acetamide.

References

  • NextSDS. "N-(3-oxocyclohex-1-en-1-yl)acetamide — Chemical Substance Information." 1

  • Cole-Parmer. "Ultra-Durable Nitrile Gloves." 6

  • VWR. "VWR® gloves."4

  • Enviro Safety Products. "Honeywell North B131 13 mil Butyl Chemical Resistant Gloves, Black, 1 Pair." 5

  • Airgas. "Hand Protection Information." 2

  • HBGloves. "EN 374 Standard for Safety Gloves." 3

  • Safetyware Group. "FAQ - Safetyware Group." 7

Sources

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